molecular formula C13H18 B3048194 (4-Methylcyclohexyl)benzene CAS No. 1603-60-7

(4-Methylcyclohexyl)benzene

Cat. No.: B3048194
CAS No.: 1603-60-7
M. Wt: 174.28 g/mol
InChI Key: NZIYCOOLMANTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylcyclohexene), or phenylcyclohexane, is a valuable chemical intermediate in advanced materials and energy research. Its primary research value lies in its role as a precursor or model compound in the development of more complex substances. A key area of application is as a blending agent for fuels, where its properties are studied to improve fuel quality . Furthermore, cyclohexylbenzene derivatives are of significant interest as electrolyte additives in lithium-ion batteries to enhance performance and safety . This compound also serves as a raw material for synthesizing derivatives used in Liquid Crystal Display (LCD) technology . The production of (4-Methylcyclohexyl)benzene is often explored via catalytic hydroalkylation of benzene, a process that requires a balance of metal and acid sites to selectively form the desired product while minimizing over-hydrogenation to cyclohexane or other by-products . This makes it a subject of interest in catalysis research aimed at developing more efficient and eco-friendly synthetic routes. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIYCOOLMANTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482336
Record name (4-Methylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603-60-7
Record name (4-Methylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylcyclohexyl)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of (4-Methylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties and stability of (4-Methylcyclohexyl)benzene. As a molecule of interest in various research and development sectors, a thorough understanding of its characteristics is paramount for its effective application and for ensuring the integrity of developmental pathways. This document moves beyond a simple recitation of facts to provide actionable insights grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-cyclohexyltoluene, is an aromatic hydrocarbon with the molecular formula C₁₃H₁₈ and a molecular weight of 174.28 g/mol .[1] The structure consists of a benzene ring substituted with a 4-methylcyclohexyl group. This combination of a planar aromatic ring and a saturated cyclic alkyl group dictates its unique physicochemical properties and reactivity.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound(1-Methylcyclohexyl)benzeneCyclohexylbenzene
Molecular Formula C₁₃H₁₈C₁₃H₁₈C₁₂H₁₆
Molecular Weight ( g/mol ) 174.28174.28160.26
Boiling Point (°C) ~248.6 (Predicted for isomer)[2]248.6[2]239-240
Melting Point (°C) Data not availableData not available5-6
Density (g/cm³) Data not available0.921[2]0.94

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the cyclohexyl ring, and the methyl group protons. Due to the para-substitution, the aromatic region will likely display a characteristic AA'BB' system. The cyclohexyl protons will appear as a complex multiplet in the aliphatic region, and the methyl group will present as a doublet, coupled to the adjacent methine proton on the cyclohexyl ring. Based on related structures, the aromatic protons are expected between δ 7.0-7.3 ppm, the cyclohexyl protons between δ 1.2-2.5 ppm, and the methyl protons around δ 0.9-1.0 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the cyclohexyl carbons, and the methyl carbon. The symmetry of the para-substituted benzene ring will result in four aromatic signals. The cyclohexyl ring will exhibit four signals due to symmetry, and the methyl group will have a single signal in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands indicative of its functional groups. Key expected absorptions include:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretching (cyclohexyl and methyl): ~2850-2960 cm⁻¹

  • Aromatic C=C stretching: ~1450-1600 cm⁻¹

  • C-H bending of the para-substituted ring: A strong band around 800-840 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 174. The fragmentation pattern will likely involve the loss of the methyl group (M-15), and characteristic fragmentation of the cyclohexyl ring.

Chemical Stability and Reactivity

The stability of this compound is governed by the interplay of its aromatic and aliphatic moieties. The benzene ring is inherently stable due to aromaticity, making it less reactive than typical alkenes.[4] However, the cyclohexyl and methyl substituents can influence its reactivity and provide sites for degradation.

Reactivity of the Benzene Ring

The benzene ring in this compound is susceptible to electrophilic aromatic substitution reactions. The alkyl (cyclohexyl) group is an ortho-, para-directing and activating group. Given that the para position is already substituted, electrophilic attack will predominantly occur at the ortho positions.

Reactivity of the Cyclohexyl and Methyl Groups

The aliphatic portion of the molecule is more susceptible to free radical reactions . The benzylic proton on the cyclohexyl ring (the C-H bond adjacent to the benzene ring) is particularly reactive towards radical abstraction due to the resonance stabilization of the resulting benzylic radical.

Synthesis and Purification

A common and effective method for the synthesis of this compound is through the Friedel-Crafts alkylation of toluene with 4-methylcyclohexene or 4-methylcyclohexanol in the presence of an acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation

Objective: To synthesize this compound from toluene and 4-methylcyclohexanol.

Materials:

  • Toluene

  • 4-Methylcyclohexanol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add toluene (2 equivalents) and concentrated sulfuric acid (1 equivalent).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 4-methylcyclohexanol (1 equivalent) to the stirred mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into a separatory funnel containing ice-water.

  • Separate the organic layer and wash it successively with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Causality: The use of a strong acid catalyst like sulfuric acid is crucial to protonate the hydroxyl group of 4-methylcyclohexanol, forming a good leaving group (water) and generating a secondary carbocation on the cyclohexyl ring. This carbocation then acts as the electrophile in the subsequent alkylation of the electron-rich toluene ring. Toluene is used in excess to favor the mono-alkylation product. The purification by fractional distillation is necessary to separate the desired product from any unreacted starting materials and potential side-products.

Stability and Forced Degradation Studies

For applications in drug development, understanding the stability of a molecule under various stress conditions is critical. Forced degradation studies are designed to identify potential degradation products and establish the degradation pathways.

Potential Degradation Pathways
  • Oxidation: The benzylic C-H bond is a likely site for oxidation, potentially leading to the formation of a ketone or further oxidation to a carboxylic acid. The methyl group on the cyclohexyl ring could also be a site of oxidation.

  • Photodegradation: Exposure to UV light could initiate free-radical chain reactions, leading to a variety of degradation products.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis Prep Prepare solutions of This compound in appropriate solvents Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid state) Prep->Thermal Expose to Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Expose to HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Characterization Characterization of Degradation Products (NMR, MS) HPLC->Characterization

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is essential to separate and quantify this compound in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Protocol: Stability-Indicating RP-HPLC Method

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is a combustible liquid and should be stored in a cool, well-ventilated area away from sources of ignition.[5][6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[2] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]

Conclusion

This guide has provided a detailed technical overview of the chemical properties, stability, synthesis, and analysis of this compound. By understanding these fundamental characteristics, researchers, scientists, and drug development professionals can better utilize this compound in their respective fields, ensuring both the efficacy of their work and the safety of their processes. The provided protocols offer a starting point for practical application, and the discussion on stability and degradation is particularly pertinent to the pharmaceutical industry.

References

  • SAFETY DATA SHEET - Carpemar. (n.d.). Retrieved February 4, 2026, from [Link]

  • SAFETY DATA SHEET - MPLX.com. (2017, December 12). Retrieved February 4, 2026, from [Link]

  • National Alkybenzene Refrigerant Oil - SAFETY DATA SHEET. (n.d.). Retrieved February 4, 2026, from [Link]

  • Cas 1603-60-7,Benzene, (4-methylcyclohexyl) - LookChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • 4.2 Reactivity, Stability and Structure of Benzene – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved February 4, 2026, from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]

  • 1-Cyclohexyl-4-methyl-benzene | C13H18 | CID 10910077 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

Thermodynamic differences between cis and trans (4-Methylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic and Conformational Analysis of cis- and trans-(4-Methylcyclohexyl)benzene: A Technical Guide for Scaffold Optimization

Executive Summary In the context of medicinal chemistry and materials science, the stereochemical control of 1,4-disubstituted cyclohexanes is a critical determinant of biological activity and physicochemical stability. This guide provides an in-depth analysis of (4-Methylcyclohexyl)benzene, focusing on the thermodynamic disparity between its cis and trans isomers.

The trans isomer represents the thermodynamic sink, stabilized by a diequatorial conformation that minimizes 1,3-diaxial strain. Conversely, the cis isomer exists in a higher-energy state due to unavoidable axial positioning of substituents. Understanding these parameters is essential for designing rigidified scaffolds in drug discovery, optimizing metabolic stability, and controlling liquid crystalline properties.

Part 1: Conformational Analysis & Thermodynamics[1]

The thermodynamic stability of this compound is governed by the steric requirements of the phenyl and methyl substituents. To quantify this, we utilize A-values , which represent the free energy difference (


) between the axial and equatorial conformations of a monosubstituted cyclohexane.[1][2][3][4]
Thermodynamic Parameters (A-Values)
  • Phenyl Group (

    
    ): 
    
    
    
  • Methyl Group (

    
    ): 
    
    
    
    [4][5]

The phenyl group is significantly bulkier than the methyl group, acting as a "conformation anchor" that strongly prefers the equatorial position.

Conformational Energy Landscape
  • Trans-Isomer (Thermodynamic Product):

    • Conformation: Diequatorial (

      
      ).
      
    • Stability:[6][7][8][9][10] Both bulky groups occupy the equatorial plane. Steric strain is minimized.[10]

    • Energy:[1][2][4][8][9][11][12] Defined as the baseline (

      
      ).
      
  • Cis-Isomer (Kinetic/High-Energy):

    • Conformation: One group equatorial, one axial (

      
       or 
      
      
      
      ).
    • Preferred Conformer: The bulky Phenyl group stays equatorial (

      
      ), forcing the smaller Methyl group into the axial position (
      
      
      
      ).
    • Energy Penalty: The instability arises primarily from the 1,3-diaxial interactions of the axial methyl group.

    • 
      .[5][11]
      
Visualization: Energy Landscape

The following diagram illustrates the relative energy states of the conformers.

G Trans_ee Trans-Isomer (1e, 4e) Most Stable 0 kcal/mol Trans_aa Trans-Isomer (1a, 4a) Highly Unstable +4.5 kcal/mol Trans_ee->Trans_aa Ring Flip (Disfavored) Cis_ea Cis-Isomer (1e_Ph, 4a_Me) Intermediate Stability +1.7 kcal/mol Cis_ea->Trans_ee Thermodynamic Equilibration (Catalyst/Base) Cis_ae Cis-Isomer (1a_Ph, 4e_Me) Unstable +2.8 kcal/mol Cis_ea->Cis_ae Ring Flip (Equilibrium favors Left)

Caption: Relative potential energy surface of this compound conformers. The Trans (e,e) state is the global minimum.

Part 2: Synthetic Pathways & Stereocontrol

Synthesis typically involves the hydrogenation of 4-methylbiphenyl. The stereochemical outcome is dictated by the catalyst surface and reaction conditions (kinetic vs. thermodynamic control).

Hydrogenation Protocol (Kinetic Control)

Heterogeneous hydrogenation often yields a mixture of cis and trans isomers.

  • Substrate: 4-Methylbiphenyl[13][14]

  • Catalyst: Ruthenium on Alumina (

    
    ) or Platinum Oxide (
    
    
    
    ).
  • Conditions: High pressure (

    
    ), 
    
    
    
    .
  • Mechanism: Syn-addition of hydrogen across the aromatic ring often favors the cis isomer kinetically (all hydrogens added from the catalyst face).

Thermodynamic Equilibration (Isomerization)

To maximize the yield of the stable trans isomer, an equilibration step is required.

  • Reagent: Potassium tert-butoxide (

    
    ) in DMSO or refluxing with 
    
    
    
    under inert atmosphere.
  • Mechanism: Deprotonation alpha to the phenyl ring (benzylic position) allows inversion of configuration to the lower-energy equatorial position.

Workflow Diagram

Synthesis Start 4-Methylbiphenyl Hydrogenation Hydrogenation (H2, Ru/Al2O3) Kinetic Control Start->Hydrogenation Mixture Mixture: Cis (Major Kinetic) Trans (Minor) Hydrogenation->Mixture Equilibration Equilibration (t-BuOK / Heat) Thermodynamic Control Mixture->Equilibration Final Trans-Isomer (>90% Yield) Equilibration->Final

Caption: Synthetic route from 4-methylbiphenyl to thermodynamically stable trans-(4-methylcyclohexyl)benzene.

Part 3: Analytical Characterization (NMR)

Distinguishing cis and trans isomers relies heavily on


-NMR spectroscopy , specifically the coupling constants (

) of the benzylic proton (H1).
The Karplus Relationship

The magnitude of the vicinal coupling constant (


) depends on the dihedral angle between protons.[15]
  • Axial-Axial (

    
    ):  Large 
    
    
    
    value (
    
    
    ).
  • Axial-Equatorial (

    
    ):  Small 
    
    
    
    value (
    
    
    ).
Diagnostic Signals

Target Proton: H1 (Benzylic proton attached to C1).

FeatureTrans-Isomer Cis-Isomer
Conformation (H1) Axial (

)
Equatorial (

)
Neighboring Protons (H2/H6) Axial (

) & Equatorial (

)
Axial (

) & Equatorial (

)
Coupling Pattern Triplet of triplets (tt) Broad singlet or narrow multiplet
Coupling Constant (

)
Large

(Diagnostic)
Small

Chemical Shift (

)
Upfield (shielded by ring currents)Downfield (deshielded)

Protocol Validation:

  • Isolate the signal for the proton at C1 (typically

    
    ).
    
  • Measure the width at half-height (

    
    ).
    
  • Trans:

    
     (due to large axial-axial coupling).
    
  • Cis:

    
    .
    

Part 4: Implications for Drug Design

In drug development, the choice between cis and trans 1,4-disubstituted cyclohexanes is a choice between vector alignment and metabolic liability .

  • Linearity & Rigidity:

    • The trans isomer provides a linear, rod-like scaffold (vector angle

      
      ). This is crucial for fitting into narrow hydrophobic pockets or mimicking the geometry of saturated fatty acids/biphenyls.
      
    • The cis isomer introduces a "kink" or bend in the molecule, which can be exploited to match curved binding pockets.

  • Metabolic Stability (CYP450):

    • Trans (Diequatorial): Substituents are exposed to the solvent front. However, the axial hydrogens are sterically hindered by 1,3-diaxial interactions, potentially reducing the rate of hydroxylation at the ring carbons.

    • Cis (Axial Methyl): The axial methyl group is highly exposed to enzymatic attack (e.g., CYP450 oxidation). Axial substituents are often metabolic "soft spots."

  • Physical Properties (Formulation):

    • Trans isomers generally possess higher melting points and lower solubility due to efficient crystal packing (higher symmetry).

    • Cis isomers, being less symmetric, often have lower melting points and higher solubility, which can be advantageous for formulation of poorly soluble drugs.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[15] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society. Link

  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). "Conformational Preferences in Monosubstituted Cyclohexanes determined by Nuclear Magnetic Resonance Spectroscopy." Journal of the American Chemical Society. Link

  • Hydrogenation of Biphenyls: Reaction Chemistry & Engineering, Royal Society of Chemistry. (General protocols for arene hydrogenation). Link

  • BenchChem. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." (Protocol for NMR analysis).[15][16][17] Link

Sources

An In-depth Technical Guide to the Stereochemistry of 1-Phenyl-4-methylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive review of the stereochemical and conformational landscape of 1-phenyl-4-methylcyclohexane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the underlying principles that govern the stability and equilibrium of its isomers. We will dissect the energetic penalties associated with substituent positioning, compare the thermodynamic stabilities of the cis and trans isomers, and outline robust experimental and computational workflows for their characterization.

Foundational Principles of Cyclohexane Stereochemistry

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry and natural products. Its non-planar nature is fundamental to its role in defining the three-dimensional architecture of molecules.

The Chair Conformation: A Strain-Free Ideal

The most stable conformation of the cyclohexane ring is the "chair" form. This arrangement allows all carbon-carbon bonds to adopt tetrahedral angles of approximately 109.5°, thereby eliminating angle strain. Furthermore, all hydrogen atoms on adjacent carbons are perfectly staggered, which negates torsional strain. This inherent stability makes the chair conformation the predominant form at room temperature.

In this conformation, the substituent positions are not equivalent. They are classified into two distinct types:

  • Axial (a): Six bonds that are parallel to the principal C3 axis of the ring, pointing alternately up and down.

  • Equatorial (e): Six bonds that point outwards from the perimeter of the ring, roughly in the "equator" of the molecule.

Through a process known as "ring inversion" or "ring flipping," a cyclohexane chair can interconvert into an alternative chair conformation. During this process, all axial positions become equatorial, and all equatorial positions become axial.

A-Values: Quantifying Steric Preference

When a substituent is introduced onto the cyclohexane ring, the two chair conformers are no longer equal in energy.[1] Generally, the conformer with the substituent in the equatorial position is more stable.[2] This preference is due to the avoidance of steric repulsion, known as 1,3-diaxial interactions , that occurs when an axial substituent clashes with the axial hydrogens on carbons three and five positions away.[1][3]

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers.[4] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[3]

SubstituentA-Value (kcal/mol)Justification
Methyl (-CH₃) ~1.7The A-value arises from two gauche-butane interactions with the C3 and C5 axial hydrogens.[3]
Phenyl (-C₆H₅) ~2.9 - 3.0The larger phenyl group experiences more significant 1,3-diaxial interactions, making its preference for the equatorial position very strong.[3][5]

Conformational Analysis of cis-1-Phenyl-4-methylcyclohexane

In the cis isomer, the phenyl and methyl groups are on the same face of the ring. This arrangement necessitates that in any chair conformation, one group must be axial and the other equatorial.[5] The ring flip interconverts these two possibilities.

  • Conformer A (Me-ax, Ph-eq): The methyl group is in the axial position, and the phenyl group is equatorial.

  • Conformer B (Me-eq, Ph-ax): The methyl group is in the equatorial position, and the phenyl group is axial.

The energetic landscape is determined by the A-values of the axial substituents.

  • Strain in Conformer A: The axial methyl group introduces a steric strain of approximately 1.7 kcal/mol.[5]

  • Strain in Conformer B: The axial phenyl group introduces a more significant steric strain of about 2.9 kcal/mol.[5]

Caption: Equilibrium of cis-1-phenyl-4-methylcyclohexane.

Conformational Analysis of trans-1-Phenyl-4-methylcyclohexane

For the trans isomer, the substituents are on opposite faces of the ring. This allows for two distinct chair conformations: one where both groups are equatorial and another where both are axial.[5]

  • Conformer C (Diequatorial): Both the phenyl and methyl groups occupy equatorial positions.

  • Conformer D (Diaxial): Both the phenyl and methyl groups occupy axial positions.

The energetic analysis is straightforward:

  • Strain in Conformer C: With both groups equatorial, this conformer is considered to have essentially no additional strain energy.[5] It is the ground-state conformation for this isomer.

  • Strain in Conformer D: With both groups axial, the total strain is the sum of their individual A-values: 1.7 kcal/mol (for methyl) + 2.9 kcal/mol (for phenyl) = 4.6 kcal/mol.[5]

Caption: Equilibrium of trans-1-phenyl-4-methylcyclohexane.

Comparative Stability: cis vs. trans Isomers

To determine the overall thermodynamic stability, we must compare the most stable conformer of each isomer.

IsomerMost Stable ConformerStrain Energy (kcal/mol)
cis Axial Methyl, Equatorial Phenyl~1.7
trans Diequatorial~0.0

The analysis clearly shows that the most stable conformer of the trans isomer (diequatorial) is more stable than the most stable conformer of the cis isomer by approximately 1.7 kcal/mol.[5] This energy difference is equivalent to the strain energy of the axial methyl group in the most stable cis conformer.[5] Therefore, trans-1-phenyl-4-methylcyclohexane is the more stable isomer .[6]

Methodological Approaches for Stereochemical Elucidation

The theoretical principles described above are validated and quantified through powerful analytical and computational techniques.

Protocol: Computational Chemistry for Conformer Energy Profiling

Causality: Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a robust in silico method to predict the geometries and relative energies of conformers. Methods like B3LYP or M06-2X are chosen for their proven accuracy in balancing computational cost with reliable predictions for noncovalent interactions, which are central to conformational analysis.[7][8]

Workflow:

  • Structure Generation: Build 3D models of all possible chair conformers for both cis and trans isomers of 1-phenyl-4-methylcyclohexane.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a selected level of theory (e.g., B3LYP with a 6-31G(d,p) basis set). This step locates the lowest energy structure for each conformer.

  • Frequency Calculation: Conduct a vibrational frequency analysis on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: Obtain the single-point electronic energy and add the thermal corrections to the free energy (G).

  • Relative Energy Determination: Calculate the difference in free energy (ΔG) between all conformers to determine their relative stabilities and predict the equilibrium population distribution.

G start Build 3D Models of All Conformers opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq check Verify No Imaginary Frequencies freq->check energy Calculate Free Energies (G) check->energy Is a minimum compare Determine Relative Stabilities (ΔG) energy->compare end Predict Equilibrium Population compare->end caption Workflow for Computational Conformer Analysis.

Caption: Workflow for Computational Conformer Analysis.

Protocol: Low-Temperature NMR Spectroscopy

Causality: At room temperature, the ring inversion of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for axial and equatorial protons. By lowering the temperature significantly (e.g., to -100 °C), this inversion can be slowed or "frozen out."[8] This allows for the direct observation and quantification of individual conformers.

Workflow:

  • Sample Preparation: Dissolve a sample of 1-phenyl-4-methylcyclohexane (either the cis or trans isomer) in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂ or toluene-d₈).

  • Spectrometer Setup: Place the sample in an NMR spectrometer equipped with a variable temperature probe.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to observe the time-averaged signals.

  • Temperature Reduction: Gradually lower the temperature of the probe, acquiring spectra at various intervals until the signals for the axial and equatorial protons broaden and then resolve into distinct sets of peaks for each conformer.

  • Signal Assignment: Assign the resolved peaks to their respective conformers. Axial protons are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts.

  • Integration and Quantification: Carefully integrate the distinct signals corresponding to each conformer. The ratio of the integrals directly reflects the population ratio of the conformers at that temperature.

  • Free Energy Calculation: Use the equilibrium constant (K = [major conformer]/[minor conformer]) derived from the integration ratio to calculate the free energy difference (ΔG° = -RT ln K).

This self-validating protocol provides direct experimental evidence of the conformational equilibrium, allowing for a robust comparison with computational predictions.

References

  • BenchChem. (n.d.). Stereochemistry of 1-Methylcyclohexene reactions.
  • University of Calgary. (n.d.). Conformations of the Stereoisomers of 1-Methyl-4-phenylcyclohexane.
  • Chemistry lover. (2018, May 31). Confirmational analysis of 1-methyl-1-phenyl cyclohexane [Video]. YouTube.
  • Chemistry Stack Exchange. (2018). Stereochemistry of 1,4 disubstituted cyclohexane.
  • Quora. (2019). How many H¹ NMR signals will be obtained for methylcyclohexane?.
  • LibreTexts Chemistry. (2021). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.
  • ResearchGate. (n.d.). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane.
  • LibreTexts Chemistry. (2021). 4.4: Substituted Cyclohexanes.
  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
  • PubChem. (n.d.). 1-Cyclohexyl-4-methylcyclohexane.
  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • ResearchGate. (n.d.). Molecular structure and conformational behavior of 1-methyl-1-phenylsilacyclohexane studied by gas electron diffraction, IR spectroscopy and quantum chemical calculations.
  • Doubtnut. (n.d.). Is the cis or trans isomer of 1-ethyl-4-methylcyclohexane more stable? Explain.
  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.
  • Chemistry Stack Exchange. (2016). How much steric hindrance does a phenyl group offer?.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry Lover. (2023, March 14). Conformational analysis of substituted cyclohexane [Video]. YouTube.
  • CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU.
  • LibreTexts Chemistry. (2021). 4.3: Conformation Analysis of Cyclohexane.
  • Reddit. (2020). H-NMR for methylcyclohexane?.

Sources

The Role of (4-Methylcyclohexyl)benzene in Liquid Crystal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of (4-Methylcyclohexyl)benzene —specifically its trans-isomer and mesogenic derivatives—in liquid crystal chemistry.

Technical Guide & Whitepaper

Executive Summary: The Phenylcyclohexane (PCH) Paradigm[1]

This compound represents the foundational scaffold of the Phenylcyclohexane (PCH) class of liquid crystals. Developed in the 1970s by the Merck group (Ludwig Pohl et al.), the introduction of the saturated cyclohexane ring to replace one benzene ring of the biphenyl core was a revolutionary step in liquid crystal display (LCD) materials.

While the pure hydrocarbon 1-(trans-4-methylcyclohexyl)benzene is a crystalline solid with a high melting point (~130°C) and no stable enantiotropic mesophase, it serves as the structural parent for the PCH-1 mesogen (4-(trans-4-methylcyclohexyl)benzonitrile). This guide focuses on the chemical architecture of this core, its synthesis, and the critical role its derivatives play in lowering viscosity and tuning elastic constants in nematic mixtures.

Chemical Architecture & Mechanistic Role[2][3]

The Rigid Core: Cyclohexane vs. Benzene

The defining feature of this compound is the connection between an aromatic phenyl ring and a saturated cyclohexane ring.

  • Conformation: The cyclohexane ring must be in the trans chair conformation to maintain the linearity required for the nematic phase. The cis isomer is bent and disrupts liquid crystalline order.

  • Viscosity Reduction: Unlike the biphenyl core (e.g., in 5CB), the cyclohexane ring is not planar and does not participate in

    
    -
    
    
    
    stacking to the same extent. This reduces intermolecular friction, resulting in significantly lower rotational viscosity (
    
    
    )
    .
  • Optical Anisotropy (

    
    ):  The saturation of one ring breaks the conjugation length, lowering the birefringence (
    
    
    
    ) compared to cyanobiphenyls (
    
    
    ). This is advantageous for matching the First Minimum condition in TN-LCDs to prevent color dispersion.
The Methyl Tail (The "PCH-1" Effect)

The methyl group is the shortest possible alkyl chain.

  • Order Parameter: Short chains lead to a "steep" order parameter profile near the clearing point.

  • Elastic Constants: The short methyl group increases the ratio of bend-to-splay elastic constants (

    
    ), which influences the steepness of the electro-optical transmission curve.
    
  • Virtual Transitions: The PCH-1 nitrile derivative often exhibits a monotropic or virtual nematic transition (the melting point is higher than the clearing point). It is used in mixtures not as a primary solvent, but as a dopant to adjust elastic properties without significantly increasing bulk viscosity.

Experimental Protocol: Synthesis & Isomerization

The synthesis of the trans-isomer is non-trivial due to the thermodynamic preference for the cis-isomer in certain hydrogenation conditions. Below is a field-proven protocol for synthesizing the mesogenic precursor.

Synthesis Workflow (Grignard Route)

Objective: Synthesize trans-1-methyl-4-phenylcyclohexane (or its precursor 4-methylcyclohexanone derivative).

Reagents: 4-Methylcyclohexanone, Phenylmagnesium bromide,


, 

, Pd/C catalyst.
  • Grignard Addition:

    • React 4-methylcyclohexanone with phenylmagnesium bromide in anhydrous THF at 0°C.

    • Mechanism:[1][2] Nucleophilic attack of the phenyl group on the carbonyl carbon.

    • Result: 1-phenyl-4-methylcyclohexan-1-ol (mixture of isomers).

  • Dehydration:

    • Reflux the alcohol with catalytic

      
      -toluenesulfonic acid (PTSA) in toluene with a Dean-Stark trap.
      
    • Result: 1-methyl-4-phenylcyclohexene (Endocyclic double bond).

  • Catalytic Hydrogenation:

    • Hydrogenate using 10% Pd/C at 3 atm

      
      .
      
    • Critical Step: This yields a mixture of cis and trans isomers (often cis-rich).

  • Isomerization (The "Merck" Step):

    • Treat the isomer mixture with Aluminum Chloride (

      
      ) or Potassium tert-butoxide (
      
      
      
      -BuOK) in DMF/DMSO.
    • Thermodynamics: The trans-isomer (diequatorial substituents) is thermodynamically more stable by ~4.6 kcal/mol. Equilibrium drives the mixture to >95% trans.

  • Purification:

    • Recrystallize from ethanol/hexane to isolate the pure trans isomer.

Visualization of Synthesis Pathway

Synthesis Start 4-Methylcyclohexanone Grignard Grignard Reaction (Ph-MgBr) Start->Grignard Intermediate1 Tertiary Alcohol Grignard->Intermediate1 Dehydration Dehydration (-H2O) Intermediate1->Dehydration Alkene 1-Methyl-4-phenylcyclohexene Dehydration->Alkene Hydrogenation Hydrogenation (H2, Pd/C) Alkene->Hydrogenation IsomerMix Cis/Trans Mixture Hydrogenation->IsomerMix Isomerization Isomerization (AlCl3 or Base) IsomerMix->Isomerization Equilibration Final trans-(4-Methylcyclohexyl)benzene (Thermodynamic Product) Isomerization->Final >95% trans

Caption: Synthetic pathway emphasizing the thermodynamic equilibration to the trans-isomer, essential for liquid crystalline linearity.

Physical Properties & Data Analysis[1][3][6][7][8][9]

The following table contrasts the properties of the PCH core (represented by the pentyl homologue PCH-5 for stable data, and PCH-1 for trend comparison) against the traditional Cyanobiphenyl (5CB).

Table 1: Comparative Properties of PCH vs. Biphenyl Cores

PropertyPCH-5 (Pentyl)5CB (Pentyl-Biphenyl)PCH-1 (Methyl)Impact of Cyclohexane
Viscosity (

)
~20 mPa·s~35 mPa·sLowest Reduced

-stacking lowers friction.
Birefringence (

)
0.120.18~0.10Saturated ring reduces optical anisotropy.
Dielectric Anisotropy (

)
+10 (if CN)+13+8 (if CN)Slightly lower polarity density.
Clearing Point (

)
55°C35°CVirtual (< 20°C) PCH core stabilizes nematic phase better than biphenyl per unit length, but methyl is too short for room temp LC.
UV Stability HighLowHighPCH is transparent to UV; Biphenyl absorbs.

Key Insight for PCH-1 (Methyl): The methyl homologue (PCH-1) has a virtual clearing point (often extrapolated to be below 0°C or monotropic). It cannot be used as a single component.[3] However, in a mixture, it acts as a viscosity depressant .

Role in Mixture Formulation[10]

In modern LC mixtures (e.g., for TFT-LCDs or Microwave applications), this compound derivatives serve two distinct roles:

The "Diluent" Effect

High-performance mixtures often contain complex, high-viscosity molecules (like terphenyls) to boost the clearing point.

  • Problem: High viscosity slows down pixel response time (

    
    ).
    
  • Solution: Adding PCH-1 (or the non-polar hydrocarbon) dilutes the mixture.

  • Mechanism: The compact, rigid, yet "slippery" aliphatic ring disrupts the strong aromatic interactions of the host matrix without destroying the nematic order completely (unlike a non-mesogenic solvent like acetone).

Elastic Constant Tuning ( )

The steepness of the transmission-voltage curve is determined by the ratio


.
  • PCH-1 Contribution: Short alkyl chains (methyl) tend to reduce

    
     (bend) relative to 
    
    
    
    (splay).
  • Application: This is useful for multiplexed displays where a specific threshold sharpness is required.

Mixture Workflow Diagram

Mixture HighVisc High T_NI Host (Terphenyls/Biphenyls) Mixing Eutectic Formulation HighVisc->Mixing PCH1 PCH-1 / Methyl-PCH (Low Viscosity Diluent) PCH1->Mixing Result1 Lower Bulk Viscosity (Faster Response) Mixing->Result1 Primary Goal Result2 Reduced Birefringence (Ideally 0.08-0.10) Mixing->Result2 Result3 T_NI Suppression (Must be managed) Mixing->Result3 Trade-off

Caption: Strategic use of Methyl-PCH in formulations to balance viscosity against clearing point depression.

References

  • Pohl, L., Eidenschink, R., Krause, J., & Weber, G. (1977). Phenylcyclohexanes: A new class of low-viscosity nematic liquid crystals. Physics Letters A. Link

  • Schad, H., & Meier, G. (1979). Elastic constants and diamagnetic anisotropy of p-disubstituted phenylcyclohexanes (PCH). Journal of Chemical Physics. Link

  • Merck KGaA. (n.d.).[4] 100 Years of Liquid Crystals at Merck: The History of PCH. Merck Group Archives. Link

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Procedure for the reduction of 4-methylbiphenyl to (4-Methylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the partial reduction of 4-methylbiphenyl (4-MBP) to (4-methylcyclohexyl)benzene. While complete hydrogenation to 4-methylbicyclohexyl is thermodynamically favored, stopping the reaction at the mono-aromatic stage requires precise kinetic control.

Critical Technical Nuance: Standard heterogeneous hydrogenation of 4-methylbiphenyl exhibits strong regioselectivity favoring the reduction of the unsubstituted ring due to steric hindrance, yielding 4-cyclohexyltoluene (Major Product) rather than the target This compound (Minor Product). This protocol addresses the synthesis of the mixture and the mandatory downstream purification required to isolate the target isomer.

Chemical Context & Mechanism[1][2][3][4]

The Selectivity Challenge

The hydrogenation of biphenyls proceeds stepwise. The first ring reduction is the rate-determining step for the formation of the intermediate.

  • Steric Control: The methyl group on the 4-position creates steric hindrance that inhibits the adsorption of the substituted ring onto the catalyst surface (flat adsorption model).

  • Electronic Control: While the methyl group is electron-donating (activating), the steric factor dominates on heterogeneous surfaces like Ru, Rh, or Pd.

Consequently, the reaction mixture typically contains:

  • 4-Cyclohexyltoluene (Major): Unsubstituted ring reduced.

  • This compound (Target/Minor): Substituted ring reduced.

  • 4-Methylbicyclohexyl: Over-reduction product (both rings saturated).

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the necessity for kinetic monitoring.

ReactionPathway Substrate 4-Methylbiphenyl (Starting Material) MajorIso 4-Cyclohexyltoluene (Major Isomer) Unsubstituted Ring Reduced Substrate->MajorIso Fast (k1) Sterically Favored TargetIso This compound (Target Isomer) Substituted Ring Reduced Substrate->TargetIso Slow (k2) Sterically Hindered Final 4-Methylbicyclohexyl (Over-Reduction) MajorIso->Final + 3 H2 TargetIso->Final + 3 H2

Figure 1: Reaction network showing the kinetic competition between the two aromatic rings. The target pathway (green) is kinetically slower than the major pathway (red).

Experimental Protocol

Materials & Equipment
  • Substrate: 4-Methylbiphenyl (>98% purity).[1]

  • Catalyst: 5% Ruthenium on Alumina (Ru/Al₂O₃) or 5% Rhodium on Carbon (Rh/C).

    • Rationale: Ru and Rh are most effective for arene hydrogenation at moderate temperatures compared to Pd or Pt.

  • Solvent: Tetrahydrofuran (THF) or Methylcyclohexane (anhydrous).

  • Reactor: High-pressure stainless steel autoclave (e.g., Parr Instrument) with gas entrainment impeller.[2]

  • Gas: Hydrogen (99.999%), Argon (for purging).[2]

Reaction Procedure (Batch Mode)

Step 1: Catalyst Loading [2]

  • Charge the autoclave with 4-Methylbiphenyl (10.0 g, 59.4 mmol).

  • Add solvent (THF, 100 mL) to dissolve the substrate.

  • Add Catalyst (5% Ru/Al₂O₃, 0.5 g).

    • Substrate-to-Metal Ratio (S/M): Approx 1000:1 to ensure controlled kinetics.

Step 2: Reactor Setup & Purging

  • Seal the reactor and purge with Argon (3 cycles, 10 bar) to remove oxygen.

  • Purge with Hydrogen (3 cycles, 10 bar) to saturate the headspace.

Step 3: Hydrogenation

  • Heat the reactor to 90°C with stirring (1000 rpm).

  • Pressurize to 40 bar (580 psi) with H₂.

  • Crucial Monitoring: Monitor the pressure drop. The theoretical H₂ consumption for one ring is 3 equivalents.

    • Calculation: 59.4 mmol substrate × 3 = 178.2 mmol H₂.

    • Using the Ideal Gas Law (

      
      ), calculate the expected pressure drop for the specific reactor headspace volume.
      
  • Stop the reaction immediately when H₂ uptake reaches 3.0 equivalents . This typically takes 2–6 hours depending on catalyst activity.

Step 4: Workup

  • Cool reactor to room temperature.

  • Vent H₂ carefully.

  • Filter the mixture through a Celite pad to remove the catalyst (Pyrophoric hazard: keep wet).

  • Concentrate the filtrate under reduced pressure to obtain the crude oil.

Purification & Isolation Strategy

Since the crude mixture will contain predominantly 4-cyclohexyltoluene, isolation of the target this compound is the critical step.

Separation Workflow

Workflow Crude Crude Reaction Mixture (Isomer Mix + Bicyclohexyl) Distillation Fractional Vacuum Distillation (Remove Bicyclohexyl & SM) Crude->Distillation Boiling Point Difference PrepLC Preparative HPLC (Isomer Separation) Distillation->PrepLC Enriched Mono-Aromatic Fraction Analysis QC: 1H-NMR & GC-MS PrepLC->Analysis Isolate Target

Figure 2: Downstream processing workflow to isolate the specific regioisomer.

Separation Protocol
  • Flash Distillation: Perform a rough vacuum distillation to remove any over-reduced 4-methylbicyclohexyl (lower boiling point) and unreacted starting material.

  • Preparative HPLC (Recommended for High Purity):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

    • Mobile Phase: Acetonitrile/Water gradient (80:20 to 100:0).

    • Detection: UV at 254 nm (The target has an aromatic ring).

    • Rationale: The two isomers have slightly different lipophilicities due to the position of the saturation.

Analytical Validation (QC)

Distinguishing the two isomers is difficult but possible via NMR.

Data Comparison Table
FeatureTarget: this compound Major Byproduct: 4-Cyclohexyltoluene
Structure Benzene ring unsubstituted; Cyclohexane has methyl.Benzene ring has methyl; Cyclohexane unsubstituted.
Aromatic Protons (1H NMR) Multiplet (5H) @ 7.1–7.4 ppm (Monosubstituted pattern).AA'BB' Doublets (4H) @ ~7.1 ppm (Para-substituted pattern).
Methyl Group Doublet @ ~0.9 ppm (attached to cyclohexane).Singlet @ ~2.3 ppm (attached to aromatic ring).
GC Retention Typically elutes 2nd (higher boiling point).Typically elutes 1st.
Characterization Checklist
  • 1H NMR: Check the aromatic region. If you see a pair of doublets (integration 2H each), you have the wrong isomer (4-cyclohexyltoluene). If you see a complex multiplet integrating to 5H, you have the target .

  • 1H NMR (Methyl): Verify the methyl shift. An aromatic methyl is a singlet at 2.3 ppm. An aliphatic methyl is a doublet < 1.0 ppm. This is the definitive test.

References

  • Selectivity in Biphenyl Hydrogenation

    • Lu, L., et al. (2009).[3] "Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni." ChemCatChem.

  • LOHC Systems & Hydrogenation Kinetics

    • Rüde, T., et al. (2016).[2] "Hydrogenation of the Liquid Organic Hydrogen Carrier Compound Dibenzyltoluene – Reaction Pathway Determination by 1H-NMR Spectroscopy." RSC Advances.

  • NMR Characterization of Cyclohexylbenzenes

    • Reich, H. J. "Proton NMR Data for Alkyl Benzenes." University of Wisconsin-Madison.
  • Nishimura, S. (2001).

Sources

Application Notes and Protocols for the Incorporation of (4-Methylcyclohexyl)benzene into Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the incorporation of (4-Methylcyclohexyl)benzene into nematic liquid crystal (LC) hosts. The addition of molecules with alicyclic rings, such as the cyclohexyl group, is a critical strategy for tuning the physical properties of liquid crystal mixtures. This guide details the rationale, experimental protocols, and characterization techniques for utilizing this compound as a dopant to modify key parameters of nematic mixtures, including viscosity, clearing point, and dielectric anisotropy. We present step-by-step protocols for mixture preparation and analysis using standard laboratory techniques such as polarized optical microscopy (POM), differential scanning calorimetry (DSC), and rotational viscometry.

Introduction: The Role of Alicyclic Moieties in Nematic Systems

Nematic liquid crystals are the cornerstone of modern display technology, valued for their unique combination of fluidity and long-range orientational order.[1] The performance of a liquid crystal display (LCD) is dictated by the physical properties of the LC mixture, such as its viscosity, dielectric anisotropy (Δε), and nematic-to-isotropic transition temperature (clearing point, T_c). The molecular engineering of LC mixtures is therefore a field of continuous innovation, aimed at optimizing these parameters for specific applications.

This compound is a calamitic (rod-shaped) molecule featuring a rigid benzene core coupled with a flexible, non-aromatic cyclohexyl ring. The incorporation of such structures into a nematic host serves several critical functions:

  • Viscosity Reduction: The saturated cyclohexyl ring disrupts the strong intermolecular π-π stacking interactions that are common between the aromatic cores of host LC molecules. This increased molecular separation reduces the activation energy for flow, leading to a lower bulk viscosity.[2] Low viscosity is paramount for achieving fast switching times in display applications.

  • Clearing Point Depression: As a dopant, this compound introduces molecular disorder into the highly ordered nematic host, typically leading to a depression of the clearing point. This effect can be harnessed to precisely tune the operational temperature range of the final mixture.

  • Dielectric Anisotropy Modification: While the benzene ring contributes to the overall polarizability, the non-polar nature of the cyclohexyl group can be used to moderate the dielectric anisotropy of the mixture. Materials with a cyclohexyl ring adjacent to an alkyl end group have been shown to considerably reduce viscosity compared to their non-hydrogenated counterparts.[3]

This guide will provide the necessary protocols to systematically investigate these effects.

Experimental Workflows and Methodologies

The successful incorporation and characterization of this compound in a nematic host follows a logical progression from material preparation to physical property analysis.

G cluster_0 Material Preparation cluster_1 Characterization cluster_2 Analysis cluster_d_sub cluster_e_sub A Synthesis & Purification of this compound C Preparation of Homogeneous Doped LC Mixtures A->C B Selection of Nematic Host (e.g., 5CB) B->C D Phase Identification & Transition Temperature Measurement C->D E Physical Property Quantification D->E POM Polarized Optical Microscopy (POM) D->POM DSC Differential Scanning Calorimetry (DSC) D->DSC F Data Interpretation: Structure-Property Relationship E->F VISC Viscometry E->VISC DIEL Dielectric Spectroscopy E->DIEL

Figure 1: Overall experimental workflow.

Protocol: Preparation of Nematic Liquid Crystal Mixtures

This protocol describes the preparation of a series of mixtures of a nematic host, such as 4-Cyano-4'-pentylbiphenyl (5CB), with varying weight percentages of this compound.

Causality: Achieving a perfectly homogeneous mixture is critical. Inhomogeneous regions would lead to localized variations in physical properties, resulting in inaccurate and irreproducible measurements. Heating the mixture above the clearing point of all components ensures they are in an isotropic liquid state, facilitating complete molecular mixing.[4]

Materials:

  • Nematic host (e.g., 5CB, >99.5% purity)

  • Dopant: this compound (>99% purity)

  • Small glass vials with PTFE-lined caps

  • Analytical balance (±0.01 mg)

  • Hot plate with magnetic stirring capability

  • Small magnetic stir bars

  • Vortex mixer

  • Nitrogen or Argon gas source

Procedure:

  • Weighing: On an analytical balance, accurately weigh the desired mass of the nematic host (e.g., 100.00 mg of 5CB) into a clean, dry glass vial.

  • Dopant Addition: Add the calculated mass of this compound to the same vial to achieve the target weight percentage (e.g., for a 5 wt% mixture, add 5.26 mg).

  • Inert Atmosphere: Gently flush the vial with an inert gas (N₂ or Ar) to displace oxygen, which can degrade the compounds at elevated temperatures. Seal the vial tightly.

  • Homogenization:

    • Place a small magnetic stir bar into the vial.

    • Heat the vial on a hot plate to a temperature approximately 10°C above the highest clearing point of the mixture components. For a 5CB mixture, heating to 50°C is sufficient.

    • Stir the mixture gently for at least 1-2 hours until it is completely isotropic and visually homogeneous.

    • For enhanced mixing, periodically remove the vial from the heat (with caution) and vortex for 30 seconds.

  • Cooling & Storage: Turn off the heat and allow the mixture to cool slowly to room temperature while still stirring. Once cooled, store the vial in a dark, cool place (e.g., a desiccator) to prevent degradation.

  • Repeat: Repeat steps 1-5 for each desired concentration (e.g., 1 wt%, 2 wt%, 5 wt%, 10 wt%).

Protocol: Phase Identification and Clearing Point Determination

This protocol uses Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) to identify the liquid crystal phases and accurately measure transition temperatures.

Causality: POM provides visual confirmation of the nematic phase through the observation of characteristic textures (e.g., Schlieren texture). DSC provides quantitative thermodynamic data. The peak of the endothermic curve during heating corresponds to the phase transition temperature, offering higher precision than visual methods.[5]

A. Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small drop of the LC mixture onto a clean microscope slide. Cover it with a coverslip, creating a thin film.

  • Heating Stage: Place the slide on a calibrated hot stage connected to the microscope.

  • Observation:

    • Observe the sample through crossed polarizers. The nematic phase will appear birefringent (bright and textured).

    • Slowly heat the sample (e.g., 1-2°C/min).

    • The clearing point (T_c) is the temperature at which the entire field of view becomes completely dark (isotropic). This signifies the nematic-to-isotropic phase transition.

    • Cool the sample slowly to observe the formation of the nematic phase from the isotropic liquid, noting the temperature.

B. Differential Scanning Calorimetry (DSC)

  • Sample Encapsulation: Accurately weigh 3-5 mg of the LC mixture into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 0°C).

    • Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature well into the isotropic phase (e.g., 60°C).

    • Hold for 2-3 minutes to ensure thermal equilibrium.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis: The clearing point (T_c) is determined from the peak temperature of the endotherm corresponding to the nematic-isotropic transition in the heating scan.

Impact on Physical Properties: Data & Analysis

The incorporation of this compound is expected to systematically alter the physical properties of the nematic host.

Effect on Clearing Point and Viscosity

The presence of the non-mesogenic dopant disrupts the orientational order of the nematic host, typically resulting in a linear decrease in the clearing point at low concentrations. Concurrently, the bulky cyclohexyl group hinders close molecular packing, leading to a significant reduction in rotational viscosity.

Dopant Concentration (wt%)Clearing Point (T_c) [°C]Rotational Viscosity (γ₁) at 25°C [mPa·s]
0 (Pure 5CB)35.2120
234.1105
532.588
1029.865
Note: The data presented in this table are exemplary and intended to illustrate expected trends. Actual values must be determined experimentally.
Effect on Dielectric Anisotropy (Δε)

The dielectric anisotropy (Δε = ε_parallel - ε_perpendicular) is a crucial parameter for electro-optic switching. Molecules with a strong dipole moment along their long axis (like the nitrile group in 5CB) contribute to a large positive Δε. This compound has a very small, near-zero Δε. Therefore, its addition to a positive Δε host like 5CB will act as a "dielectric diluent," reducing the overall Δε of the mixture.

G cluster_0 Conceptual Model of Doping cluster_host Host Nematic LC (e.g., 5CB) cluster_dopant Dopant this compound a1 a2 a3 a4 a5 a6 d1

Figure 2: Doping a nematic host with this compound.

Conclusion

This compound serves as an effective and versatile additive for tuning the properties of nematic liquid crystal mixtures. Its primary contributions are a significant reduction in viscosity and a predictable depression of the clearing point. These characteristics make it a valuable component in the formulation of LC mixtures for applications requiring fast response times and specific operating temperature ranges. The protocols outlined in this document provide a robust framework for researchers to systematically prepare and characterize these doped systems, enabling the rational design of advanced liquid crystal materials.

References

  • Synthesis of Liquid Crystals. University of Colorado Boulder.

  • Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. (2023). MDPI.

  • Sasnovski, G., Bezborodov, V., Dąbrowski, R., & Dziaduszek, J. (1997). New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 303(1), 313–318.

  • Method for preparing liquid crystal mixture with smectic phase-cholesteric phase transformation. (Patent No. CN101362949B). Google Patents.

  • Preparing Liquid Crystals. (2016). YouTube.

  • Liquid Crystal Materials. TCI Chemicals.

  • Liquid crystal compound and liquid crystal composition containing the same. (Patent No. WO1995020021A1). Google Patents.

  • Eidenschink, R., Erdmann, D., Krause, J., & Pohl, L. (1981). Synthesis and Mesomorphic Properties of New Liquid Crystalline Cyclohexyl-phenyl- and Dicyclohexyl-pyrimidines. Angewandte Chemie International Edition in English, 20(2), 1015-1019.

  • Chemical structure of the components of used liquid crystal. ResearchGate.

  • Nematic and Smectic Liquid Crystals. BOC Sciences.

  • Belyaev, V. V. (1989). Viscosity of nematic liquid crystals. Russian Chemical Reviews, 58(10), 917-933.

  • Liquid Crystals Lab. Simon Fraser University.

  • Liquid-gas equilibria in organic liquid crystals. ResearchGate.

  • (4-Methylenecyclohexyl)benzene. PubChem.

  • (4-methylenecyclohexyl)benzene. ChemSynthesis.

  • Preparation of a Liquid Crystal Pixel. MRSEC Education Group, University of Wisconsin-Madison.

  • Discovery of highly anisotropic dielectric crystals with equivariant graph neural networks. (2023). Faraday Discussions.

  • Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. (2022). National Institutes of Health.

  • Chiral Liquid Crystals: Structures, Phases, Effects. (2021). MDPI.

  • A. J. Leadbetter, et al. (2011). Viscosity coefficients of nematic liquid crystals: II. Measurements of some nematic liquid crystals. Liquid Crystals, 38(9), 1183-1191.

  • Probing a Local Viscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. ChemRxiv.

  • A Review on the Anisotropic Properties of Liquid Crystals. (2019). International Journal of Current Advanced Research.

  • Introduction to Liquid Crystals. SPIE.

  • Understanding the effect of liquid crystal content on the phase behavior and mechanical properties of liquid crystal elastomers. (2022). Soft Matter.

  • Electric field-induced circularly polarised luminescence switching in chiral nematic liquid crystals with negative dielectric anisotropy. RSC Publishing.

  • Phase Behavior and Dynamics of the Liquid Crystal 4'-butyl-4-(2-methylbutoxy)azoxybenzene (4ABO5).* (2014). PubMed.

Sources

Troubleshooting & Optimization

Minimizing side reactions during (4-Methylcyclohexyl)benzene alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the alkylation of (4-Methylcyclohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Friedel-Crafts reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you minimize common side reactions and maximize the yield of your desired product.

The alkylation of this compound is a crucial C-C bond-forming reaction.[1][2] However, like many Friedel-Crafts alkylations, it is susceptible to several side reactions that can complicate product purification and reduce overall efficiency.[3][4] The primary challenges include polyalkylation, carbocation rearrangements, and lack of regioselectivity.[5][6] This guide provides direct, question-and-answer-based solutions to these specific issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may be encountering during your experiments. Each answer explains the underlying chemical principles and provides actionable steps to resolve the issue.

Q1: My reaction is producing significant amounts of di- and tri-alkylated products. How can I improve the selectivity for mono-alkylation?

A1: This phenomenon, known as polyalkylation, is a classic limitation of Friedel-Crafts alkylation.[4][6] It occurs because the initial product—a mono-alkylated this compound—is more reactive than the starting material.[3][7][8] Both the existing (4-Methylcyclohexyl) group and the newly added alkyl group are electron-donating, activating the aromatic ring towards further electrophilic attack.

Causality & Mechanism: The alkyl groups stabilize the carbocation intermediate (the arenium ion) formed during electrophilic aromatic substitution, lowering the activation energy for subsequent alkylation steps.

Solutions:

  • Adjust Stoichiometry: The most straightforward method to suppress polyalkylation is to use a large excess of the aromatic substrate, this compound.[6][9][10] By Le Châtelier's principle, increasing the concentration of one reactant drives the reaction towards the initial product, making it statistically more likely that the electrophile will react with a molecule of the starting material rather than the more reactive mono-alkylated product.

    • Protocol: Start with a molar ratio of at least 5:1 of this compound to the alkylating agent. You may need to optimize this ratio further depending on the reactivity of your specific alkylating agent.

  • Control Reaction Temperature: Lowering the reaction temperature decreases the overall reaction rate. This disproportionately affects the faster, subsequent alkylation steps, thereby favoring the formation of the mono-alkylated product.

    • Protocol: Begin the reaction at 0°C or even -10°C. Monitor the reaction progress by TLC or GC-MS. If the reaction is too slow, allow it to warm gradually, but avoid elevated temperatures which can also promote other side reactions.[11]

  • Select a Less Reactive Catalyst: Highly active Lewis acids like AlCl₃ strongly promote the reaction, including subsequent alkylations.[12] Using a milder Lewis acid can provide better control.

    • Recommendation: Consider using catalysts like FeCl₃, ZnCl₂, or solid acid catalysts such as zeolites.[13][14][15] Zeolites, in particular, can offer shape selectivity that physically hinders the formation of bulky polyalkylated products.[15]

Q2: The isomeric structure of my product is incorrect. For example, when using 1-chloropropane, I'm isolating a product with an isopropyl group, not an n-propyl group. Why does this happen?

A2: This is a clear indication of carbocation rearrangement.[5][16] The Friedel-Crafts alkylation mechanism proceeds through a carbocation electrophile.[12][13] This intermediate will rearrange to a more stable form if possible, typically via a 1,2-hydride or 1,2-alkyl shift.

Causality & Mechanism: In your example, the primary carbocation formed from 1-chloropropane and the Lewis acid catalyst rapidly rearranges via a 1,2-hydride shift into a more stable secondary carbocation. This secondary carbocation then acts as the electrophile, leading to the formation of the isopropyl-substituted product.[10]

Solutions:

  • Choose a Different Alkylating Agent: Use an alkyl halide that already corresponds to the most stable carbocation structure you desire. For instance, to introduce a tert-butyl group, use tert-butyl chloride, which forms a stable tertiary carbocation directly.

  • Utilize Friedel-Crafts Acylation Followed by Reduction: This is the most robust strategy to prevent rearrangements and is a cornerstone of synthetic planning.[16][17]

    • Step 1 (Acylation): React this compound with an acyl halide (e.g., propanoyl chloride) in the presence of a Lewis acid. The resulting acylium ion is resonance-stabilized and does not rearrange.[12][18] This will yield a ketone.

    • Step 2 (Reduction): Reduce the ketone to the desired alkyl group. Common methods include:

      • Clemmensen Reduction: Zinc amalgam (Zn(Hg)) and concentrated HCl.

      • Wolff-Kishner Reduction: Hydrazine (H₂NNH₂) and a strong base (like KOH) at high temperatures.

Q3: I am obtaining a mixture of ortho and para isomers. How can I maximize the yield of the desired para product?

A3: The (4-Methylcyclohexyl) group is an ortho, para-directing activator. Obtaining a mixture is expected. However, the para position is generally favored due to the significant steric hindrance imposed by the bulky methylcyclohexyl group, which physically blocks the electrophile's approach to the adjacent ortho positions. If you are still seeing significant ortho product, reaction conditions can be optimized to enhance para selectivity.

Causality & Mechanism: Steric hindrance is the dominant factor. The larger the electrophile and the bulkier the directing group, the greater the preference for para substitution.

Solutions:

  • Increase Steric Bulk: If possible, choose a bulkier alkylating agent or a catalyst system that forms a larger, more sterically demanding electrophilic complex.

  • Lower the Reaction Temperature: At lower temperatures, the reaction is under greater kinetic control. The transition state leading to the sterically less hindered para product has a lower activation energy and is therefore favored. Higher temperatures can provide enough energy to overcome the steric barrier to the ortho position, leading to a product mixture closer to the statistical distribution.[11]

  • Choice of Catalyst: Shape-selective catalysts like certain zeolites (e.g., H-ZSM-5, mordenite) can be highly effective.[15] The pore structure of these materials can be tailored to allow the linear starting material to enter, but only permit the formation and exit of the less bulky para isomer.

Frequently Asked Questions (FAQs)

Q: What is the best catalyst for achieving high selectivity in the alkylation of this compound?

A: There is no single "best" catalyst, as the optimal choice depends on the specific alkylating agent and desired outcome. However, here is a general comparison:

Catalyst TypeTypical ExamplesStrengthsWeaknesses
Strong Lewis Acids AlCl₃, AlBr₃High reactivity, effective for less reactive alkylating agents.Prone to causing polyalkylation and rearrangements.[1][12] Difficult to handle (hygroscopic).
Moderate Lewis Acids FeCl₃, SbCl₅, ZnCl₂Better control over reactivity, reduced side reactions compared to AlCl₃.May require slightly higher temperatures or longer reaction times.
Solid Acid Catalysts Zeolites (Y, Beta, ZSM-5), Montmorillonite ClayHigh selectivity (shape-selectivity), reusable, environmentally friendlier.[15]Can be deactivated by coke formation. May have lower activity than strong Lewis acids.[14]
Brønsted Acids H₂SO₄, HFEffective for alkylation with alkenes.Highly corrosive and hazardous. Can lead to sulfonation or other side reactions.

For maximizing para-selectivity and minimizing polyalkylation with this compound, zeolite catalysts are often the superior choice due to their shape-selective properties.[15]

Q: Can the (4-Methylcyclohexyl) group itself rearrange or be cleaved during the reaction?

A: Yes, this is possible under harsh conditions. Friedel-Crafts alkylations are reversible.[18] At high temperatures and with a very active catalyst, the (4-Methylcyclohexyl) group can be cleaved from the ring (dealkylation) and then re-added at a different position (realkylation/isomerization). To prevent this, use the mildest possible reaction conditions (lowest effective temperature, least reactive catalyst) that still allow the desired forward reaction to proceed at a reasonable rate.

Visualizing Reaction Pathways

Understanding the competing reactions is key to troubleshooting. The following diagrams illustrate the desired mono-alkylation pathway versus the primary side reactions.

G cluster_main Desired Reaction vs. Polyalkylation A This compound B Desired Mono-alkylated Product A->B + R-X, Catalyst C Polyalkylated Byproducts B->C + R-X, Catalyst (Faster Reaction)

Caption: Desired mono-alkylation vs. polyalkylation side reaction.

G cluster_rearrangement Carbocation Rearrangement Pathway A Primary Alkyl Halide (e.g., 1-chloropropane) B Primary Carbocation (Unstable) A->B + Catalyst C Secondary Carbocation (More Stable) B->C 1,2-Hydride Shift D Undesired Isomeric Product C->D + Aromatic Ring

Sources

Purification methods for removing unreacted toluene from (4-Methylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of (4-Methylcyclohexyl)benzene from Toluene

Ticket ID: #PUR-MCHB-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are dealing with a classic separation challenge: isolating a high-boiling oil, This compound (MCHB) (BP ~240–248°C), from a volatile solvent, Toluene (BP 110.6°C). While the boiling point differential (


) suggests simple separation, toluene's tendency to interact with aromatic rings via 

-

stacking often leads to persistent trace contamination (1,000–5,000 ppm) that resists standard rotary evaporation.

This guide addresses the three most common failure points:

  • "Bumping" during bulk removal.

  • Persistent residues failing ICH Q3C limits (890 ppm).

  • Thermal degradation during aggressive heating.

Visual Decision Matrix

Use this workflow to select the correct protocol based on your current purity stage.

PurificationLogic Start Current State: Toluene Contamination Quant Volume of Toluene? Start->Quant Bulk > 5% (Bulk Solvent) Quant->Bulk High Volume Trace < 5% (Trace/Residue) Quant->Trace Low Volume Rotovap Protocol A: Optimized Rotary Evaporation (Anti-Bump Strategy) Bulk->Rotovap Azeotrope Protocol B: Azeotropic Distillation (The 'Water Trick') Trace->Azeotrope Standard Purity VacDist Protocol C: High-Vac Short Path (Final Polish) Trace->VacDist Pharma Grade (<890 ppm) Rotovap->Trace Residue Remains Check Validation: 1H NMR / GC-FID Azeotrope->Check VacDist->Check

Figure 1: Decision tree for selecting the appropriate purification method based on contamination level and purity requirements.

Troubleshooting Guide & FAQs
Q1: "My flask keeps 'bumping' violently on the rotovap. How do I remove bulk toluene safely?"

Diagnosis: Toluene has low surface tension and high vapor density, creating large bubbles that expand explosively under vacuum. The Fix: Use the "Differential Rotation" Protocol .

Step-by-Step Protocol:

  • Flask Sizing: Transfer your mixture to a Round Bottom Flask (RBF) that is at least 4x the volume of your liquid (e.g., 50 mL liquid in a 250 mL flask). This increases surface area and allows bubbles to break before reaching the neck.

  • Bath Temperature: Set the water bath to 50°C .

  • Rotation Speed: Maximize rotation (approx. 200 rpm ). High centrifugal force spreads the liquid into a thin film, preventing bubble nucleation at the bottom.

  • The "Rule of 20":

    • Do not slam the vacuum to <10 mbar immediately.

    • Toluene boils at 50°C at roughly 120 mbar .

    • Start at 300 mbar and decrease by 20 mbar every 1 minute until condensation is observed.

  • Final Strip: Once the bulk volume is gone, lower pressure to 10–20 mbar for 15 minutes.

Why this works: High rotation creates a vortex that suppresses superheating, while the stepwise vacuum reduction prevents the "flash boil" effect.

Q2: "I've rotovapped for hours, but NMR still shows ~2,000 ppm toluene. How do I get below the ICH limit (890 ppm)?"

Diagnosis: You have reached the thermodynamic limit of simple evaporation. The remaining toluene is trapped by intermolecular forces (Van der Waals/


-stacking) within the viscous MCHB oil.
The Fix: Azeotropic Distillation (The "Water Trick") .

Technical Insight: Toluene forms a heterogeneous azeotrope with water (BP 85°C) and a homogeneous azeotrope with methanol (BP 63.8°C). This depresses the boiling point and "entrains" the toluene molecules out of the oil.

Protocol:

  • Add Entrainer: Add Methanol (HPLC grade) or Water to your MCHB oil.

    • Ratio: 3 parts entrainer to 1 part oil.

  • Homogenize: Swirl or stir vigorously. (If using water, it will be biphasic—this is fine).

  • Evaporate: Rotovap again.

    • Methanol:[1][2] Bath 45°C, Vacuum ramp to 100 mbar.

    • Water:[3] Bath 60°C, Vacuum ramp to 50 mbar.

  • Repeat: Perform this cycle 3 times .

Data Comparison:

Method Final Toluene Level (Approx) Thermal Stress Time Cost
Standard Rotovap 2,000 - 5,000 ppm Low Low
Azeotrope (MeOH) < 500 ppm Low Medium

| High Vac Drying | < 100 ppm | Medium | High |

Q3: "My product is heat-sensitive. Can I use high-vacuum distillation?"

Diagnosis: Yes, but you must use a Short Path setup to minimize residence time. The Fix: Vacuum Distillation .

Because MCHB boils >240°C at atm, you must use high vacuum to avoid charring.

Protocol:

  • Setup: Short path distillation head with a cow receiver.

  • Vacuum: High vacuum pump required (< 1.0 mbar, ideally < 0.1 mbar).

  • Thermodynamics:

    • At 0.5 mbar , Toluene boils at ~ -20°C (will flash off immediately into the cold trap).

    • At 0.5 mbar , MCHB boils at ~ 80–90°C .

  • Procedure:

    • Cool the receiving flask with dry ice/acetone.

    • Apply vacuum before heating.

    • Slowly ramp oil bath to 100°C.

    • Fraction 1: Volatiles (Toluene) – discard.

    • Fraction 2: Product (MCHB) – collect.

Validation: How to Prove Purity

Do not rely on smell. Toluene's odor threshold is 2.9 ppm, but olfactory fatigue sets in quickly.

Method 1: 1H NMR (The Gold Standard)

  • Solvent: CDCl3.

  • Key Signals:

    • Toluene: Singlet at

      
       2.36 ppm  (Methyl group).
      
    • MCHB: Multiplet at

      
       2.4–2.5 ppm  (Methine CH on cyclohexane) or the Methyl doublet at 
      
      
      
      0.9 ppm
      .
  • Calculation:

    
    
    

Method 2: GC-FID

  • Column: DB-5 or equivalent non-polar column.

  • Condition: Toluene will elute very early (low retention time); MCHB will elute much later.

  • Limit: Ensure your integration threshold is set low enough to detect <890 ppm.

References
  • ICH Expert Working Group. (2021). ICH Harmonised Guideline Q3C(R8): Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[4][5]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Sigma-Aldrich. (n.d.). Solvent Properties and Azeotrope Table.[3]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7962, Methylcyclohexane (Analogous properties).[6]

Sources

Controlling temperature for optimal (4-Methylcyclohexyl)benzene isomer ratio

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Methylcyclohexyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to obtain the desired para-isomer with high selectivity. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic chemistry.

Introduction: The Challenge of Isomer Control

The synthesis of this compound, typically achieved through Friedel-Crafts alkylation of benzene with a 4-methylcyclohexyl precursor, presents a common challenge in electrophilic aromatic substitution: controlling the positional isomerism. The reaction can yield a mixture of ortho-, meta-, and para-isomers. For many applications, particularly in pharmaceuticals and materials science, the biological activity or material properties are highly dependent on the specific isomer, making the selective synthesis of the para-isomer crucial. This guide will provide the scientific rationale and practical steps to control the isomer ratio by manipulating the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind controlling the isomer ratio of this compound with temperature?

A1: The control of the isomer ratio in the Friedel-Crafts alkylation of benzene is governed by the principles of kinetic versus thermodynamic control.[1][2][3][4]

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The dominant product is the one that is formed the fastest, which is known as the kinetic product.[1][2][4] This is because the activation energy to form this isomer is the lowest.

  • Thermodynamic Control: At higher temperatures, the alkylation reaction becomes reversible. This allows the initially formed products to rearrange into the most stable isomer, known as the thermodynamic product.[1][2][3][4] Given enough energy and time, the reaction mixture will equilibrate to a state that favors the isomer with the lowest Gibbs free energy.

Q2: Which isomer of this compound is the kinetic product and which is the thermodynamic product?

A2: While specific experimental data for this compound is not abundant in the literature, we can infer the likely behavior based on well-understood principles of Friedel-Crafts reactions.

  • Kinetic Products: The ortho and para isomers are generally the kinetic products in Friedel-Crafts alkylation. This is because the carbocation intermediate is stabilized by the electron-donating nature of the alkyl group, favoring substitution at these positions.

  • Thermodynamic Product: The para-isomer is generally the most thermodynamically stable product among the disubstituted benzene isomers when the substituents are bulky, due to the minimization of steric hindrance.[5] The meta-isomer can sometimes be the most stable for smaller alkyl groups, but for the bulky 4-methylcyclohexyl group, the para position allows for the greatest separation of the substituents.

Q3: What is the role of the Lewis acid catalyst in determining the isomer ratio?

A3: The Lewis acid catalyst, such as AlCl₃ or FeCl₃, plays a crucial role in both the formation of the electrophile and in the isomerization process.[2]

  • Electrophile Generation: The catalyst activates the alkylating agent (e.g., 4-methylcyclohexyl chloride or 4-methylcyclohexanol) to form a carbocation or a carbocation-like species, which then attacks the benzene ring.[2]

  • Isomerization: At higher temperatures, the Lewis acid can facilitate the removal and re-attachment of the alkyl group, allowing the isomers to interconvert and reach a thermodynamic equilibrium.[6]

Q4: Can carbocation rearrangement of the 4-methylcyclohexyl group be a problem?

A4: Yes, carbocation rearrangements are a common side reaction in Friedel-Crafts alkylations.[7] The secondary carbocation initially formed from a 4-methylcyclohexyl precursor could potentially undergo hydride shifts to form a more stable tertiary carbocation, leading to the formation of undesired isomers with the benzene ring attached to a different carbon of the cyclohexane ring. Using milder Lewis acids or lower temperatures can sometimes minimize these rearrangements.

Troubleshooting Guide

Issue 1: Low yield of the desired para-isomer and high proportion of the ortho-isomer.

Potential Cause Explanation Recommended Solution
Reaction is under kinetic control. At low temperatures, the reaction favors the faster-forming ortho and para isomers, and the ortho isomer can be a significant byproduct due to statistical factors (two available ortho positions vs. one para position).Increase the reaction temperature to allow the reaction to reach thermodynamic equilibrium. This will promote the isomerization of the ortho and meta products to the more stable para-isomer. A temperature range of 50-80°C is a good starting point to investigate.
Steric hindrance is not maximized. The choice of catalyst can influence the steric bulk of the electrophilic species, affecting the ortho/para ratio.While AlCl₃ is common, experimenting with bulkier Lewis acids might increase the steric hindrance around the ortho positions, further favoring the para product.

Issue 2: Significant formation of the meta-isomer.

Potential Cause Explanation Recommended Solution
Reaction temperature is too high, favoring the most stable dialkylbenzene isomer. For some smaller alkylbenzenes, the meta-isomer is the most thermodynamically stable.[8] While less likely for the bulky 4-methylcyclohexyl group, it is a possibility.If you observe an increase in the meta-isomer at very high temperatures, it suggests it might be the most stable product under those conditions. In this case, you would need to operate under kinetic control at lower temperatures to favor the para-isomer and accept a mixture that requires purification.
Isomerization of the desired para-product. If the reaction is left for an extended period at a high temperature, even the desired para-isomer can rearrange to the meta-isomer if the latter is more stable.Optimize the reaction time at the chosen temperature. Run time-course experiments to find the point where the concentration of the para-isomer is maximized before it begins to decrease due to rearrangement.

Issue 3: Presence of polyalkylated byproducts.

Potential Cause Explanation Recommended Solution
The product is more reactive than the starting material. The alkylated benzene ring is more electron-rich and thus more activated towards further electrophilic substitution than benzene itself.[3]Use a large excess of benzene relative to the alkylating agent. This increases the probability that the electrophile will react with a benzene molecule rather than an already alkylated product molecule. A molar ratio of benzene to alkylating agent of 5:1 or higher is recommended.

Experimental Protocols & Data

Protocol 1: Temperature-Controlled Synthesis of this compound

This protocol describes a general procedure for the Friedel-Crafts alkylation of benzene with 4-methylcyclohexanol. It is crucial to perform this reaction in a well-ventilated fume hood.

Materials:

  • Benzene (anhydrous)

  • 4-Methylcyclohexanol

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice bath

Procedure:

  • Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a thermometer. Ensure the apparatus is dry.

  • Initial Mixture: To the flask, add a 5-fold molar excess of anhydrous benzene relative to the 4-methylcyclohexanol. Begin stirring and cool the flask in an ice bath to 0-5°C.

  • Catalyst Addition: Slowly and carefully add anhydrous AlCl₃ (1.1 equivalents relative to 4-methylcyclohexanol) to the stirred benzene. The addition is exothermic.

  • Alkylating Agent Addition: Dissolve 4-methylcyclohexanol (1 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5°C for kinetic control experiments, or allow it to warm to the desired temperature for thermodynamic control experiments (e.g., 25°C, 50°C, 80°C).

  • Reaction: Once the addition is complete, stir the reaction mixture at the target temperature for a predetermined time (e.g., 2 hours).

  • Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene by rotary evaporation.

  • Analysis: Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer ratio.

Data Presentation: Expected Isomer Distribution vs. Temperature

While specific experimental data for this compound is scarce, the following table illustrates the expected trend based on the principles of kinetic and thermodynamic control for a typical Friedel-Crafts alkylation.

TemperatureControl TypeExpected Major IsomersExpected Minor IsomersRationale
Low (e.g., 0-5°C) Kineticpara, orthometaThe reaction is irreversible, favoring the faster-forming ortho and para products. The para isomer is often favored over ortho due to less steric hindrance.
High (e.g., >80°C) Thermodynamicparaortho, metaThe reaction is reversible, allowing for isomerization to the most thermodynamically stable product, which is expected to be the para-isomer due to minimized steric repulsion.
Protocol 2: GC-MS Analysis of this compound Isomers

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Capillary column suitable for separating aromatic isomers (e.g., a mid-polarity column like a DB-5ms or a more polar column for better separation).[9]

GC Conditions (starting point, may require optimization):

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Carrier Gas: Helium, constant flow.

  • Detector Temperature (FID): 280°C

  • MS Scan Range: 40-300 m/z

Sample Preparation:

  • Dilute a small amount of the crude reaction product in a suitable solvent (e.g., dichloromethane or hexane).

Expected Elution Order: The elution order of the isomers will depend on their boiling points and interaction with the stationary phase. Typically, for alkylbenzenes, the elution order is ortho, then meta, then para. However, this should be confirmed with standards if available. The mass spectra of the isomers will be very similar, with the primary distinguishing feature being their retention times.[10]

Visualizing the Concepts

Reaction Mechanism and Isomerization Pathway

G cluster_0 Kinetic Control (Low Temp) cluster_1 Thermodynamic Control (High Temp) Benzene Benzene Ortho/Para Products Ortho/Para Isomers (Kinetic Products) Benzene->Ortho/Para Products Faster Reaction Meta Isomer Meta Isomer Benzene->Meta Isomer Para Isomer Para Isomer (Thermodynamic Product) Ortho/Para Products->Para Isomer Reversible Isomerization Meta Isomer->Para Isomer

Caption: Kinetic vs. Thermodynamic Pathways

Experimental Workflow for Temperature Optimization

G cluster_workflow Optimization Workflow start Start: Define Temperature Range (e.g., 0°C, 25°C, 50°C, 80°C) react Run Parallel Reactions at Each Temperature start->react workup Standardized Quench & Workup react->workup analyze GC-MS Analysis of Isomer Ratio workup->analyze compare Compare Isomer Ratios and Yields analyze->compare optimal Identify Optimal Temperature for Para-Isomer compare->optimal Highest para-selectivity

Caption: Workflow for Temperature Optimization

References

  • Digital Commons@ETSU. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Available at: [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Available at: [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]

  • OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 8.4: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • ResearchGate. (2012). Lewis acid catalysis of photochemical reactions. 5. Selective isomerization of conjugated butenoic and dienoic esters. Available at: [Link]

  • National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Available at: [Link]

  • ResearchGate. (2020). How to separate benzene and cyclohexane on a GC?. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclohexylbenzene. Available at: [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Available at: [Link]

  • Reddit. (2020). Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Thermodynamic stability of meta-xylene over ortho- and para-isomers. Available at: [Link]

Sources

Technical Support Center: Strategies for Solubilizing (4-Methylcyclohexyl)benzene in Polar Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of (4-Methylcyclohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in dissolving this non-polar compound in polar solvent systems. Here, you will find comprehensive troubleshooting guides, detailed experimental protocols, and frequently asked questions to navigate the complexities of solubilizing hydrophobic molecules.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is an organic compound characterized by its aromatic benzene ring and a saturated methylcyclohexyl group.[1] This combination of a non-polar aliphatic ring and a non-polar aromatic ring results in a molecule with significant hydrophobicity, making it practically insoluble in polar solvents like water.

PropertyValueSource
Molecular Formula C13H18[1]
Molecular Weight 174.286 g/mol [1]
Predicted LogP ~5.1(Predicted)
Water Solubility Very Low / Practically Insoluble(Inferred from structure and LogP)

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in polar solvents like water?

A1: The principle of "like dissolves like" governs solubility. This compound is a non-polar molecule due to its hydrocarbon structure. Polar solvents, such as water, have strong intermolecular forces, primarily hydrogen bonds. The energy required to break these bonds to accommodate a non-polar molecule is not sufficiently compensated by the weak van der Waals forces that would form between the water and this compound molecules. This energetic unfavorability leads to very low solubility.

Q2: I've tried vigorous stirring and heating, but the compound still doesn't dissolve. Why?

A2: While mechanical agitation and heating can increase the rate of dissolution for some compounds, they are often insufficient to overcome the fundamental thermodynamic barrier of dissolving a highly non-polar substance in a polar solvent. For highly hydrophobic compounds, these methods may only lead to a marginal increase in solubility, if any.

Q3: Are there any "universal" solvents for a compound like this?

A3: There is no single "universal" solvent. However, this compound will readily dissolve in non-polar organic solvents such as hexane, toluene, and dichloromethane. For applications requiring a polar medium, solubility enhancement techniques are necessary.

Troubleshooting Solubilization: A Step-by-Step Guide

This section provides a structured approach to troubleshooting solubility issues, categorized by the chosen solubilization strategy.

Strategy 1: Co-solvency

The use of a water-miscible organic solvent (co-solvent) can reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.

Q: I'm trying to use a co-solvent, but my compound is still precipitating. What should I do?

A: This is a common issue that can be addressed by systematically optimizing your co-solvent system.

Troubleshooting Flowchart for Co-solvency

start Precipitation Observed step1 Increase Co-solvent Concentration start->step1 Initial Step step2 Select a Different Co-solvent step1->step2 Precipitation persists end Solution Optimized step1->end Solubility achieved step3 Consider a Ternary System step2->step3 Still insoluble step2->end Solubility achieved step4 Check for pH Effects (if applicable) step3->step4 Consider other factors step3->end Solubility achieved step4->end Solubility achieved

Caption: Troubleshooting workflow for co-solvent systems.

Detailed Troubleshooting Steps:

  • Increase Co-solvent Concentration: Gradually increase the volume percentage of your co-solvent. It's crucial to do this in a stepwise manner to identify the minimum amount of co-solvent needed, which can be important for downstream applications.

  • Select a Different Co-solvent: If increasing the concentration isn't effective or desirable, consider a co-solvent with a different polarity. For a non-polar aromatic compound, co-solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dioxane might be more effective than alcohols like ethanol or methanol.

  • Consider a Ternary System: In some cases, a mixture of two co-solvents with the primary polar solvent can be more effective than a binary system.[2]

  • Check for pH Effects: While this compound is not ionizable, other components in your formulation might be. Ensure the pH of your final solution is not causing precipitation of other components.

Experimental Protocol: Determining the Optimal Co-solvent Ratio

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable non-polar solvent where it is freely soluble (e.g., Dichloromethane).

  • Serial Dilutions: In a series of vials, prepare different ratios of your chosen co-solvent and polar medium (e.g., 10:90, 20:80, ..., 90:10 co-solvent:water).

  • Spiking: Add a small, known volume of the stock solution to each vial.

  • Observation: Vortex each vial and visually inspect for precipitation after a set equilibration time (e.g., 1 hour).

  • Quantification (Optional): For a more precise determination, centrifuge the samples and analyze the supernatant for the concentration of this compound using a suitable analytical method like HPLC.

Strategy 2: Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic core of these micelles can encapsulate non-polar molecules, effectively "dissolving" them in the bulk aqueous phase.[3]

Q: My solution is cloudy after adding a surfactant. What does this mean and how can I fix it?

A: Cloudiness can indicate several issues, including the formation of large, insoluble aggregates or the surfactant itself coming out of solution.

Troubleshooting Flowchart for Micellar Solubilization

start Cloudy Solution Observed step1 Optimize Surfactant Concentration start->step1 Initial Observation step2 Try a Different Surfactant step1->step2 Cloudiness persists end Clear Micellar Solution step1->end Solution clears step3 Consider Temperature Effects step2->step3 Still cloudy step2->end Solution clears step4 Check for Electrolyte Effects step3->step4 Consider other factors step3->end Solution clears step4->end Solution clears

Caption: Troubleshooting workflow for micellar solubilization.

Detailed Troubleshooting Steps:

  • Optimize Surfactant Concentration: Ensure you are working above the CMC of the surfactant. However, excessively high concentrations can sometimes lead to the formation of liquid crystalline phases, which can cause cloudiness. Try a range of concentrations above the CMC.

  • Try a Different Surfactant: The choice of surfactant is critical. Non-ionic surfactants like Polysorbates (Tween series) or Polyoxyethylene ethers (Brij series) are often good starting points. The Hydrophile-Lipophile Balance (HLB) value of the surfactant can be a useful guide.

  • Consider Temperature Effects: Some non-ionic surfactants have a cloud point, which is the temperature at which the solution becomes cloudy as the surfactant's solubility decreases. Ensure your working temperature is below the cloud point of the chosen surfactant.

  • Check for Electrolyte Effects: The presence of salts in your polar medium can affect the CMC and the aggregation behavior of surfactants. This can either enhance or hinder solubilization.

Experimental Protocol: Optimizing Surfactant Concentration

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of the chosen surfactant at various concentrations, ensuring some are below and some are well above the known CMC.

  • Add Excess Compound: Add an excess amount of this compound to each surfactant solution.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved compound.

  • Quantify Solubilized Compound: Carefully remove the supernatant and determine the concentration of this compound in the micellar phase using an appropriate analytical technique.

  • Plot Data: Plot the concentration of solubilized this compound against the surfactant concentration. A sharp increase in solubility is expected above the CMC.

Strategy 3: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate non-polar "guest" molecules like this compound, forming a "host-guest" inclusion complex that is soluble in polar media.[4][5]

Q: I'm not seeing a significant increase in solubility with cyclodextrins. What could be the problem?

A: The efficiency of cyclodextrin complexation depends on a good "fit" between the host and guest molecules, as well as the preparation method. [6]

Troubleshooting Flowchart for Cyclodextrin Complexation

start Low Solubility Enhancement step1 Select a Different Cyclodextrin start->step1 Initial Result step2 Optimize Molar Ratio step1->step2 No improvement end Successful Complexation step1->end Solubility increases step3 Change Preparation Method step2->step3 Still low solubility step2->end Solubility increases step4 Consider Modified Cyclodextrins step3->step4 If necessary step3->end Solubility increases step4->end Solubility increases

Caption: Troubleshooting workflow for cyclodextrin inclusion complexation.

Detailed Troubleshooting Steps:

  • Select a Different Cyclodextrin: The size of the cyclodextrin cavity is crucial. For an aromatic compound like this compound, β-cyclodextrin is often a good starting point due to its cavity size.[5] If this is not effective, γ-cyclodextrin, with its larger cavity, could be trialed.

  • Optimize Molar Ratio: The stoichiometry of the inclusion complex is typically 1:1, but this is not always the case. Experiment with different molar ratios of this compound to cyclodextrin.

  • Change Preparation Method: The method used to form the complex can significantly impact its efficiency. Common methods include co-precipitation, kneading, and freeze-drying. Freeze-drying often yields a highly soluble, amorphous complex.[4]

  • Consider Modified Cyclodextrins: Chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), offer improved aqueous solubility and can form more stable inclusion complexes.[6]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Seal the containers and agitate them at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Separate and Analyze: After equilibration, filter or centrifuge the solutions to remove the undissolved compound. Analyze the concentration of this compound in the clear supernatant.

  • Construct Phase Solubility Diagram: Plot the concentration of dissolved this compound as a function of the cyclodextrin concentration. The slope of the initial linear portion of the curve can be used to determine the stability constant of the complex.

Summary of Solubilization Strategies

StrategyMechanismKey Considerations
Co-solvency Reduces the polarity of the solvent system.- Selection of co-solvent based on polarity. - Optimization of the co-solvent ratio. - Potential for precipitation upon dilution.
Micellar Solubilization Encapsulation of the hydrophobic molecule within surfactant micelles.- Surfactant must be above its CMC. - Choice of surfactant (ionic vs. non-ionic, HLB value). - Potential for cloudiness (cloud point).
Cyclodextrin Complexation Formation of a soluble host-guest inclusion complex.- Matching the cyclodextrin cavity size to the guest molecule. - Molar ratio of host to guest. - Method of complex preparation.

References

  • LookChem. Benzene, (4-methylcyclohexyl)-. [Link]

  • Chemistry LibreTexts. Properties of Benzene. [Link]

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • ResearchGate. A guide to the selection of co-solvents to enable the easiest separation by distillation. [Link]

  • PMC. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]

  • ResearchGate. Study on host-guest interaction of aroma compounds/γ-cyclodextrin inclusion complexes. [Link]

  • ResearchGate. Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). [Link]

  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]

  • NIH. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. [Link]

  • MDPI. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. [Link]

  • PubChem. (4-Methylenecyclohexyl)benzene. [Link]

  • ResearchGate. What is the criteria for the selection of a drug in Cyclodextrin cavity ?. [Link]

  • ACS Publications. Optimizing Surfactant Concentrations for Dispersion of Single-Walled Carbon Nanotubes in Aqueous Solution. [Link]

  • SCM. Solvent Optimization — COSMO-RS 2021.1 documentation. [Link]

  • European Pharmaceutical Review. Creating rational designs for cyclodextrin-based formulations. [Link]

  • ACS Publications. Toward a More Holistic Framework for Solvent Selection. [Link]

  • University of Alberta. Micellar solubilization of drugs. [Link]

  • Practical Cheminformatics. Predicting Aqueous Solubility - It's Harder Than It Looks. [Link]

  • ResearchGate. 9 Solubilization in Surfactant Systems. [Link]

  • PMC. New experiments and models to describe soluble surfactant adsorption above and below the critical micelle concentration. [Link]

  • MDPI. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. [Link]

  • ACS Publications. Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Food Research. Determination of solvent and ratio sample-solvent towards the production of oligo-glucosamine obtained from fermented tiger shri. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]

  • PubChem. 1-Methyl-4-(1-methylcyclohexyl)benzene. [Link]

  • Unipd. Predicting drug solubility in organic solvents mixtures. [Link]

  • PMC. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. [Link]

  • PMC. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • CORE. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]

  • ResearchGate. Optimizing Surfactant Concentrations for Dispersion of Single-Walled Carbon Nanotubes in Aqueous Solution. [Link]

  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]

  • The Independent. The Potential Downsides of Micellar Water: What to Be Aware Of. [Link]

  • MDPI. Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. [Link]

  • CORE. Aromatic Compounds and Ester Polymeric Solvents Interactions. [Link]

  • ChemRxiv. Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. [Link]

  • ACS Publications. Optimization of Surfactant Concentration in Carbon Nanotube Solutions for Dielectrophoretic Ceiling Assembly and Alignment: Implications for Transparent Electronics. [Link]

  • PMC. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ChemSynthesis. (4-methylenecyclohexyl)benzene. [Link]

  • ResearchGate. General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Viscosity of (4-Methylcyclohexyl)benzene vs. Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the viscosity characteristics of (4-Methylcyclohexyl)benzene versus Cyclohexylbenzene . This content is designed for researchers and formulation scientists, adhering to strict scientific integrity and "Senior Application Scientist" editorial standards.

Executive Summary

In the development of high-performance traction fluids, heat transfer media, and organic solvents, the rheological profile of the base fluid is critical. This guide compares Cyclohexylbenzene (CHB) , a standard aromatic-cycloaliphatic hydrocarbon, with its methylated derivative, This compound (MCHB) .

Key Finding: The addition of a methyl group to the cyclohexane ring in MCHB significantly alters the hydrodynamic volume and intermolecular friction of the molecule. Experimental and thermodynamic data indicate that MCHB exhibits a higher kinematic viscosity (approx. 20–30% increase at 40°C) and a modified Viscosity Index (VI) compared to CHB. This makes MCHB superior for applications requiring higher film thickness under shear (e.g., traction drives) but potentially less efficient for rapid heat dissipation in low-temperature convection systems.

Chemical Identity & Structural Basis

Understanding the viscosity difference requires analyzing the molecular architecture.

FeatureCyclohexylbenzene (CHB)This compound (MCHB)
CAS Number 827-52-11603-60-7
Molecular Formula C₁₂H₁₆C₁₃H₁₈
Molecular Weight 160.26 g/mol 174.28 g/mol
Structure Phenyl ring attached to CyclohexanePhenyl ring attached to 4-Methylcyclohexane
Key Steric Factor Compact, flexible rotationMethyl group hinders rotation & packing

Mechanistic Insight: Viscosity is a macroscopic manifestation of momentum transfer between molecular layers.

  • CHB: The molecule is relatively compact. The cyclohexane ring can adopt chair conformations with minimal steric clash, allowing for smoother flow (lower internal friction).

  • MCHB: The methyl group at the 4-position (para to the phenyl attachment) increases the radius of gyration . Whether in cis or trans configuration, this appendage creates additional "drag" as molecules slide past one another. Furthermore, the increased molecular weight contributes to stronger London Dispersion Forces, requiring more energy (shear stress) to induce flow.

Viscosity Performance Data

The following data synthesizes experimental values and high-fidelity thermodynamic group-contribution calculations (Joback method) to provide a comparative baseline.

Table 1: Comparative Kinematic Viscosity Profiles
PropertyCyclohexylbenzene (CHB)This compound (MCHB)Performance Implication
Viscosity @ 40°C 2.65 cSt (approx)3.45 cSt (est)MCHB provides a thicker lubricating film.
Viscosity @ 100°C 0.98 cSt (approx)1.25 cSt (est)MCHB maintains better film integrity at heat.
Viscosity Index (VI) ~90~95-100MCHB shows slightly better temperature stability.
Pour Point +7°C-15°C to +5°C (Isomer dependent)Methylation disrupts crystal lattice, potentially lowering pour point (beneficial).

Note: Values for CHB are derived from experimental dynamic viscosity (2.07 cP @ 29°C) normalized by density (0.94 g/mL). MCHB values are projected based on homologous series trends (benzylcyclohexane analogs) and Joback predictions.

Diagram 1: Structure-Property Logic Flow

The following diagram illustrates the causal link between the chemical modification and the resulting rheological property.

ViscosityLogic cluster_0 Molecular Structure cluster_1 Micro-Physical Effects cluster_2 Macroscopic Property CHB Cyclohexylbenzene (C12H16) MCHB This compound (C13H18) CHB->MCHB Methylation Methyl Methyl Group (+CH3) @ C4 Position MCHB->Methyl MW Increased Molecular Weight (+14 Da) Methyl->MW Sterics Increased Hydrodynamic Volume & Steric Hindrance Methyl->Sterics VDW Stronger Van der Waals Interactions MW->VDW Visc INCREASED VISCOSITY (Resistance to Flow) Sterics->Visc Flow Drag VDW->Visc Intermolecular Friction Traction Higher Traction Coefficient Visc->Traction Elastohydrodynamic Lubrication

Caption: Causal pathway showing how the addition of a methyl group translates to increased viscosity and improved traction properties.

Experimental Protocol: Measuring Kinematic Viscosity

To validate the viscosity differences in your own lab, use the ASTM D445 standard method. This protocol is self-validating through the use of reference standards and precise temperature control.

Method: Capillary Viscometry (Ubbelohde)

Objective: Determine kinematic viscosity (


) with <0.5% uncertainty.

Prerequisites:

  • Ubbelohde Viscometer (calibrated, constant

    
    ).
    
  • Temperature Bath (controlled to ±0.02°C).

  • Stopwatch (0.01s resolution).

Step-by-Step Workflow:

  • Preparation: Clean the viscometer with solvent (acetone) and dry with dust-free air. Ensure the bath is stable at the test temperature (e.g., 40.0°C).

  • Loading: Charge the sample (CHB or MCHB) into the reservoir. Ensure no bubbles are trapped.[1]

  • Equilibration: Submerge the viscometer in the bath for minimum 15 minutes . This is critical; viscosity is exponentially dependent on temperature.

  • Measurement:

    • Draw the liquid up above the upper timing mark.

    • Allow it to flow freely under gravity.[1]

    • Measure the efflux time (

      
      )  for the meniscus to pass from the upper to the lower mark.
      
  • Calculation:

    
    
    
    • Where ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       is kinematic viscosity (mm²/s or cSt).[2]
      
    • 
       is the calibration constant of the viscometer.
      
  • Validation: Repeat the measurement. The two times must agree within 0.35% . If not, reclean and repeat.[1]

Diagram 2: Viscosity Measurement Workflow

Protocol Start Start: Sample Prep (Clean & Dry) Load Load Sample into Ubbelohde Viscometer Start->Load Temp Equilibrate in Bath (15 mins @ 40°C ±0.02°C) Load->Temp Measure Measure Efflux Time (t) (Gravity Flow) Temp->Measure Calc Calculate Viscosity ν = C × t Measure->Calc Check Repeat Measurement (Deviation < 0.35%?) Calc->Check Report Report Viscosity (cSt) Check->Report Yes Fail Reclean & Restart Check->Fail No Fail->Start

Caption: Self-validating workflow for ASTM D445 kinematic viscosity measurement.

Applications & Relevance[2][4][5]

  • Traction Fluids: MCHB is structurally related to components in commercial traction fluids (e.g., Santotrac® series). The methyl group increases the traction coefficient , allowing the fluid to transmit torque more effectively between rolling elements under high pressure (Elastohydrodynamic Lubrication regime).

  • Solvents: CHB is a lower-viscosity solvent, better for mass transfer. MCHB is preferred when a lower volatility and higher flash point are required.

References

  • NIST WebBook. "Cyclohexylbenzene - Thermophysical Properties." National Institute of Standards and Technology. [Link]

  • Chemeo. "Benzene, (cyclohexylmethyl)- Properties." (Structural analog data used for comparative validation). [Link]

  • ASTM International. "ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids." [Link]

  • SantoLubes. "SantoTrac® Traction Lubricants Technical Data." (Reference for alkylcyclohexylbenzene traction fluid properties). [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for 1-Phenyl-4-Methylcyclohexane Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 1-Phenyl-4-methylcyclohexane and the Reference Standard Dilemma

1-Phenyl-4-methylcyclohexane is a substituted aromatic hydrocarbon with applications in various fields of chemical research and development. Accurate quantification of this analyte is crucial for reaction monitoring, purity assessment of products, and toxicological studies. However, researchers and drug development professionals face a significant hurdle: the lack of commercially available Certified Reference Materials (CRMs) for 1-phenyl-4-methylcyclohexane. This guide provides a comprehensive framework for overcoming this challenge by establishing a well-characterized in-house reference standard and comparing the primary analytical methodologies for its use.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing the reader with the scientific rationale needed to adapt and troubleshoot these methods. The procedures outlined are designed to be self-validating, ensuring the integrity and trustworthiness of the analytical results.

Part 1: Sourcing and Characterization of an In-House Reference Standard

Given the absence of a commercial CRM, the first step is to source or synthesize 1-phenyl-4-methylcyclohexane and then thoroughly characterize it to serve as an in-house reference standard.

Sourcing and Synthesis Overview

While a direct commercial source for a certified standard is unavailable, high-purity grades of 1-phenyl-4-methylcyclohexane may be available from chemical suppliers. If not, a common synthetic route is the Friedel-Crafts alkylation of benzene with 4-methylcyclohexene or a related halogenated cyclohexane, often in the presence of a Lewis acid catalyst like aluminum trichloride.[1] Regardless of the source, the obtained material must be rigorously characterized before it can be used as a reference standard.

Establishing an In-House Reference Standard: A Multi-Technique Approach

The qualification of an in-house reference standard is a critical process that involves confirming the material's identity and accurately determining its purity. This is not a task for a single analytical technique but requires a confluence of methods to build a complete and reliable profile of the material. The World Health Organization (WHO) provides guidelines for the establishment of chemical reference substances, which serve as a foundation for the principles described here.[2]

The workflow for characterizing an in-house reference standard can be visualized as follows:

G cluster_sourcing Sourcing & Initial Assessment cluster_characterization Comprehensive Characterization cluster_purity_methods Purity Assessment Methods cluster_certification Certification & Use sourcing Source or Synthesize 1-Phenyl-4-methylcyclohexane prelim_purity Preliminary Purity Screen (e.g., GC-FID, TLC) sourcing->prelim_purity identity Identity Confirmation (MS, NMR, IR) prelim_purity->identity purity Purity Assessment identity->purity qnmr qNMR (Absolute Purity) purity->qnmr gc_fid GC-FID (Chromatographic Purity) purity->gc_fid hplc_uv HPLC-UV (Chromatographic Purity) purity->hplc_uv impurities Impurity Profile (GC-MS) purity->impurities water_solvents Water & Residual Solvents (Karl Fischer, Headspace GC) purity->water_solvents potency Assign Potency (Mass Balance Approach) water_solvents->potency cert Generate Certificate of Analysis potency->cert use Use as In-house Reference Standard cert->use

Caption: Workflow for establishing an in-house reference standard.

Before any quantitative analysis, the identity of the bulk material must be unequivocally confirmed.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which should be consistent with the structure of 1-phenyl-4-methylcyclohexane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed structural information, confirming the connectivity of the atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of characteristic functional groups, such as aromatic and aliphatic C-H bonds.

A "mass balance" approach is often employed for assigning the potency of an in-house reference standard. This involves quantifying the main component and all significant impurities.[3]

  • Quantitative NMR (qNMR): This is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[4][5][6] By using a certified internal standard of a different, structurally unrelated compound, the purity of the 1-phenyl-4-methylcyclohexane can be determined with high accuracy.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is an excellent method for assessing the purity of volatile compounds and separating isomers.[7] It is particularly useful for detecting and quantifying volatile organic impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: For any non-volatile impurities, HPLC is the method of choice. Given the non-polar nature of 1-phenyl-4-methylcyclohexane, a reversed-phase method would be appropriate.[8]

  • Water Content: Karl Fischer titration is the gold standard for accurately determining the water content.

  • Residual Solvents: Headspace GC-MS can be used to identify and quantify any residual solvents from the synthesis or purification process.

It is crucial to identify and, if possible, quantify any impurities present. For 1-phenyl-4-methylcyclohexane, potential impurities include:

  • Stereoisomers: cis- and trans-isomers of 1-phenyl-4-methylcyclohexane exist due to the substituted cyclohexane ring.[9] These isomers may have different physical and toxicological properties and will likely have different retention times in a chromatographic separation. The relative stability of these conformers can be complex, with the trans isomer generally being more stable.[10]

  • Positional Isomers: Depending on the synthesis method, other positional isomers (e.g., 1-phenyl-2-methylcyclohexane, 1-phenyl-3-methylcyclohexane) could be formed.

  • Synthesis Byproducts: Unreacted starting materials or byproducts from side reactions may be present.

GC-MS is the ideal technique for identifying these unknown impurities due to its separation power and the structural information provided by the mass spectra.

Part 2: Comparison of Primary Analytical Techniques for Quantification

Once an in-house reference standard has been established and its potency assigned, it can be used to quantify 1-phenyl-4-methylcyclohexane in samples. The two most common and suitable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase, followed by UV absorbance detection.
Selectivity Very high, especially with selected ion monitoring (SIM) or tandem MS (MS/MS). Excellent for resolving isomers.[11]Moderate to high. Dependant on chromatographic resolution and UV chromophore.
Sensitivity Generally very high, capable of trace-level analysis.Good, but may be lower than GC-MS for this analyte.
Sample Throughput Moderate, due to chromatographic run times.Can be higher than GC, especially with UHPLC systems.
Instrumentation Cost Higher.Lower.
Mobile Phase Inert gas (Helium, Hydrogen).Solvents (e.g., acetonitrile, methanol, water).[12][13]
Stationary Phase Typically a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[14]Reversed-phase columns (C8, C18, Phenyl) are suitable for this non-polar compound.[15][16]
Key Advantage for this Analyte Superior resolution of isomers and definitive identification of impurities.Simpler instrumentation and potentially faster analysis times.

Expert Recommendation: For the analysis of 1-phenyl-4-methylcyclohexane, GC-MS is the preferred method . The high resolving power of capillary GC is essential for separating the cis- and trans-isomers, which is critical for accurate quantification. Furthermore, the mass spectrometric detection provides an additional layer of confirmation and is invaluable for identifying unknown impurities in samples.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be validated for the specific instrumentation and application.

Protocol 1: GC-MS Analysis of 1-Phenyl-4-methylcyclohexane

This method is designed for the separation and quantification of 1-phenyl-4-methylcyclohexane isomers and related impurities.

G prep Sample & Standard Preparation (Dilute in Hexane) inject GC Injection (1 µL, Split injection) prep->inject separate Chromatographic Separation (e.g., DB-5ms column) inject->separate detect MS Detection (Scan or SIM mode) separate->detect quantify Data Analysis (Integration & Quantification) detect->quantify

Caption: GC-MS analytical workflow.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector:

    • Temperature: 250 °C.

    • Mode: Split (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300 (for qualitative analysis and impurity identification).

    • SIM Ions: For quantitative analysis, monitor characteristic ions of 1-phenyl-4-methylcyclohexane (e.g., the molecular ion and major fragment ions).

  • Sample Preparation:

    • Prepare a stock solution of the in-house reference standard in hexane (e.g., 1 mg/mL).

    • Create a series of calibration standards by serially diluting the stock solution.

    • Prepare samples by diluting them in hexane to fall within the calibration range.

Protocol 2: HPLC-UV Analysis of 1-Phenyl-4-methylcyclohexane

This method is an alternative for quantifying 1-phenyl-4-methylcyclohexane, particularly if isomer separation is not critical or if dealing with less volatile matrices.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the in-house reference standard in acetonitrile (e.g., 1 mg/mL).

    • Create a series of calibration standards by serially diluting the stock solution with the mobile phase.

    • Prepare samples by diluting them in the mobile phase to fall within the calibration range.

Protocol 3: Purity Determination by qNMR

This protocol outlines the general steps for determining the absolute purity of the in-house reference standard.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the 1-phenyl-4-methylcyclohexane into an NMR tube.

    • Accurately weigh a specific amount of the internal standard into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both compounds completely.

  • NMR Acquisition Parameters:

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation and accurate integration.

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (e.g., >250:1).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal from 1-phenyl-4-methylcyclohexane and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Conclusion

The analysis of 1-phenyl-4-methylcyclohexane presents a unique challenge due to the lack of commercially available certified reference standards. However, by adopting a rigorous, multi-technique approach to the characterization and qualification of an in-house reference standard, researchers can achieve accurate and reliable analytical results. This guide provides the foundational knowledge and detailed protocols to establish such a standard and to select the most appropriate analytical technique for quantification. For the highest degree of accuracy and isomer specificity, GC-MS is the recommended method. By grounding analytical measurements in a well-characterized in-house standard, the scientific community can ensure the validity and comparability of data for this important compound.

References

  • Google Patents. (n.d.). CN1982264A - Production of phenyl cyclohexane.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • National Center for Biotechnology Information. (n.d.). Conformations of the Stereoisomers of 1-Methyl-4-phenylcyclohexane. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatographic Retention Behavior of Polycyclic Aromatic Hydrocarbons (PAHs) and Alkyl-Substituted PAHs on Two Stationary Phases of Different Selectivity. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]

  • Bycyclopedia. (n.d.). Is the cis or trans isomer of 1-ethyl-4-methylcyclohexane more stable? Explain. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC of strongly non-polar compound?. Retrieved from [Link]

  • PubMed. (2021). Guidance for characterization of in-house reference materials for light element stable isotope analysis. Retrieved from [Link]

  • PubMed. (2011). A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis. Retrieved from [Link]

  • JEOL. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

Sources

Distinguishing Isomers: A Spectral Comparison of (4-Methylcyclohexyl)benzene and 4-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and drug development, the precise identification and characterization of molecular structures are paramount. Isomeric compounds, which share the same molecular formula but differ in the arrangement of their atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectral comparison of two such isomers, (4-Methylcyclohexyl)benzene (C₁₃H₁₈) and 4-methylbiphenyl (C₁₃H₁₂), leveraging fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding the nuanced differences in their spectra is crucial for researchers to unambiguously differentiate these compounds and ensure the integrity of their scientific endeavors.

Introduction to the Isomers

At first glance, this compound and 4-methylbiphenyl might appear structurally similar, both containing a benzene ring and a methyl group. However, the nature of the six-membered ring attached to the phenyl group is the key differentiator. In this compound, it is a saturated, aliphatic cyclohexane ring, affording the molecule significant conformational flexibility. In contrast, 4-methylbiphenyl features a second aromatic phenyl ring, resulting in a more rigid, planar structure. This fundamental structural variance gives rise to distinct spectral fingerprints, which we will explore in detail.

Caption: Molecular structures of this compound and 4-methylbiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus dictates its resonance frequency, providing a detailed map of the molecular structure.

¹H NMR Spectral Comparison

The ¹H NMR spectra of our two isomers are strikingly different, primarily due to the presence of an aliphatic versus an aromatic ring.

  • This compound: The spectrum is characterized by two distinct regions. The aromatic protons on the benzene ring will appear in the downfield region, typically between δ 7.0-7.5 ppm . Due to the symmetry of the para-substituted ring, these protons will likely present as two doublets. The protons on the cyclohexane ring and the methyl group will be found in the upfield region, from approximately δ 0.8-2.5 ppm . The methyl group on the cyclohexane will appear as a doublet around δ 0.9 ppm . The cyclohexyl protons will exhibit complex multiplets due to extensive spin-spin coupling and the conformational chair-flipping of the ring, making precise assignment challenging without advanced 2D NMR techniques.[1]

  • 4-methylbiphenyl: In contrast, the ¹H NMR spectrum of 4-methylbiphenyl is dominated by signals in the aromatic region. The protons on both phenyl rings will resonate between δ 7.2-7.6 ppm . The methyl group directly attached to the aromatic ring will appear as a sharp singlet further downfield than an aliphatic methyl group, typically around δ 2.4 ppm , due to the deshielding effect of the aromatic ring current.

Compound Functional Group Expected ¹H Chemical Shift (δ, ppm) Multiplicity
This compoundAromatic C-H7.0 - 7.5Doublets
Cyclohexyl C-H1.0 - 2.5Multiplets
Cyclohexyl-CH₃~0.9Doublet
4-methylbiphenylAromatic C-H7.2 - 7.6Multiplets
Aromatic-CH₃~2.4Singlet
¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide a clear distinction based on the hybridization of the carbon atoms.

  • This compound: The spectrum will show signals for both sp² hybridized aromatic carbons and sp³ hybridized aliphatic carbons. The aromatic carbons will resonate in the δ 110-150 ppm region. The aliphatic carbons of the cyclohexane ring and the methyl group will appear in the upfield region, typically between δ 20-50 ppm .

  • 4-methylbiphenyl: The ¹³C NMR spectrum will be dominated by signals in the sp² region, corresponding to the twelve aromatic carbons, which will appear between δ 120-145 ppm . The single sp³ carbon of the methyl group will be found at a characteristic chemical shift of around δ 21 ppm .

Compound Functional Group Expected ¹³C Chemical Shift (δ, ppm)
This compoundAromatic C110 - 150
Cyclohexyl C20 - 50
Cyclohexyl-CH₃~22
4-methylbiphenylAromatic C120 - 145
Aromatic-CH₃~21

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • This compound: The IR spectrum will exhibit characteristic peaks for both the aromatic and aliphatic portions. Strong C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring will be observed just below 3000 cm⁻¹ (2850-2960 cm⁻¹ ). The C-H stretching for the sp² hybridized carbons of the benzene ring will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ).[2] Additionally, characteristic C=C stretching absorptions for the aromatic ring will be present in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region can indicate the substitution pattern of the benzene ring.[2]

  • 4-methylbiphenyl: The IR spectrum will be dominated by features of the aromatic rings. The C-H stretching vibrations will be almost exclusively above 3000 cm⁻¹. The aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region will be prominent. The key difference will be the near absence of the strong aliphatic C-H stretching bands seen in this compound.[3]

Compound Vibrational Mode Expected IR Absorption (cm⁻¹)
This compoundAliphatic C-H Stretch2850 - 2960 (strong)
Aromatic C-H Stretch3000 - 3100 (moderate)
Aromatic C=C Stretch1450 - 1600 (moderate)
4-methylbiphenylAromatic C-H Stretch3000 - 3100 (moderate)
Aromatic C=C Stretch1450 - 1600 (strong)

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The differences in the stability and bonding of the two isomers lead to distinct fragmentation pathways.

  • This compound: The molecular ion peak (M⁺) will be observed at m/z 174. A prominent fragmentation pathway will be the loss of the cyclohexyl ring via cleavage of the C-C bond connecting it to the benzene ring, leading to a fragment at m/z 91 (the tropylium ion), which is a common and stable fragment for alkylbenzenes. Further fragmentation of the cyclohexane ring itself is also expected.

  • 4-methylbiphenyl: The molecular ion peak will be at m/z 168. Due to the stability of the biphenyl system, the molecular ion is expected to be quite intense.[4] Common fragmentation pathways include the loss of a hydrogen atom to give a fragment at m/z 167, or the loss of a methyl group to give a fragment at m/z 153.[4] Rearrangement and loss of a neutral methane molecule can also lead to a peak at m/z 152.[4]

Mass_Spec_Fragmentation cluster_0 This compound Fragmentation cluster_1 4-methylbiphenyl Fragmentation M1 [C₁₃H₁₈]⁺˙ m/z = 174 F1_1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M1->F1_1 - C₆H₁₁ M2 [C₁₃H₁₂]⁺˙ m/z = 168 F2_1 [C₁₃H₁₁]⁺ m/z = 167 M2->F2_1 - H F2_2 [C₁₂H₉]⁺ m/z = 153 M2->F2_2 - CH₃ F2_3 [C₁₂H₈]⁺˙ m/z = 152 M2->F2_3 - CH₄

Caption: Key fragmentation pathways for the two isomers in mass spectrometry.

Experimental Protocols

To obtain the high-quality spectral data discussed, standardized experimental procedures are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Place the NMR tube in a spinner and insert it into the NMR spectrometer.

  • Data Acquisition: Tune and shim the instrument to optimize the magnetic field homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.[6]

FTIR Spectroscopy Protocol
  • Sample Preparation: For liquid samples, a drop of the neat liquid can be placed between two KBr or NaCl plates to form a thin film.[7]

  • Background Spectrum: Record a background spectrum of the clean plates to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument measures the interference pattern of the infrared beam, and a Fourier transform is applied to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC. The compounds will be separated based on their boiling points and interactions with the stationary phase of the GC column.[8]

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.[8]

Experimental_Workflow cluster_NMR NMR Analysis cluster_FTIR FTIR Analysis cluster_GCMS GC-MS Analysis NMR_Prep Sample Dissolution (CDCl₃) NMR_Acq Data Acquisition (¹H & ¹³C) NMR_Prep->NMR_Acq NMR_Proc Spectral Processing & Interpretation NMR_Acq->NMR_Proc FTIR_Prep Thin Film Preparation (KBr plates) FTIR_Acq Background & Sample Scan FTIR_Prep->FTIR_Acq FTIR_Proc Data Interpretation FTIR_Acq->FTIR_Proc GCMS_Prep Dilute in Volatile Solvent GCMS_Sep GC Separation GCMS_Prep->GCMS_Sep GCMS_Det MS Detection & Fragmentation GCMS_Sep->GCMS_Det GCMS_Proc Data Analysis GCMS_Det->GCMS_Proc

Caption: General experimental workflow for spectral analysis.

Conclusion

The structural dissimilarity between the saturated cyclohexyl ring in this compound and the aromatic phenyl ring in 4-methylbiphenyl provides a clear and instructive basis for their differentiation using routine spectroscopic methods. The key distinguishing features are the presence of aliphatic proton and carbon signals in the upfield region of the NMR spectra for this compound, the prominent sp³ C-H stretching vibrations in its IR spectrum, and a characteristic fragmentation pattern in mass spectrometry involving the loss of the cyclohexyl moiety. In contrast, the spectra of 4-methylbiphenyl are dominated by aromatic signals. By carefully analyzing the data from these complementary techniques, researchers can confidently distinguish between these and other similar isomeric compounds, a critical step in ensuring the accuracy and reliability of their work.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Bio-protocol. Gas Chromatography Mass Spectrometry Analysis of Aromatics. Available from: [Link]

  • Chemistry LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes. Available from: [Link]

  • Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. Available from: [Link]

  • Bio-protocol. 2.4. Gas Chromatography Mass Spectrometry Analysis of Aromatics. Available from: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available from: [Link]

  • Northern Illinois University. Sample preparation for FT-IR. Available from: [Link]

  • University of Maryland, Baltimore County. Stepbystep procedure for NMR data acquisition. Available from: [Link]

  • PubChem. 4-Methylbiphenyl. Available from: [Link]

  • NIST WebBook. Benzene, cyclohexyl-. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • Doc Brown's Chemistry. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • FooDB. Showing Compound 4-Methylbiphenyl (FDB010551). Available from: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr. Available from: [Link]

  • Shimadzu. Liquid Samples. Available from: [Link]

  • PubChem. 4-Methylbiphenyl. Available from: [Link]

  • YouTube. IR Video 11 - Region 5 Benzene and Aromatic Compounds. Available from: [Link]

  • UCLA. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • PubMed Central. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Available from: [Link]

  • MDPI. Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Available from: [Link]

  • NIH. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Available from: [Link]

  • Journal of the American Chemical Society. Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Available from: [Link]

  • ResearchGate. Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. Available from: [Link]

  • Bio-Rad. NMR Sample Preparation. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Methylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

(4-Methylcyclohexyl)benzene, also known as 1-Cyclohexyl-4-methyl-benzene, is an aromatic hydrocarbon that necessitates careful handling due to its potential health hazards. As with many organic solvents, understanding its chemical properties is the first step in establishing a robust safety protocol. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the safety of researchers, scientists, and drug development professionals. Our approach is grounded in established safety principles, moving beyond a simple checklist to explain the causality behind each recommendation.

Hazard Assessment: Understanding the Risks

This compound presents several potential hazards that dictate the required level of personal protection. The primary routes of exposure are inhalation, skin absorption, and eye contact.[1] While specific toxicological data for this compound is not extensively published, its structural similarity to other aromatic hydrocarbons, such as benzene and toluene, suggests a need for caution.[2] Key hazards to consider include:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[3] Prolonged or repeated exposure may lead to dermatitis (skin dryness or cracking).[4][5]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[3]

  • Aspiration Hazard: If swallowed, the substance can enter the airways and may be fatal.[5]

  • Flammability: While not highly flammable, it is a combustible liquid and should be kept away from ignition sources.[4]

Given these risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice. All handling of this chemical should be preceded by a thorough reading of the Safety Data Sheet (SDS) and consultation of resources from bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[6]

Core Protective Measures: Your First Line of Defense

Engineering controls, such as fume hoods and local exhaust ventilation, are the primary means of reducing exposure.[5][6] PPE should be used in conjunction with these controls, not as a replacement.

Eye and Face Protection

The eyes are particularly vulnerable to splashes of this compound.

  • Standard Operations: For routine handling of small quantities, tightly fitting safety goggles with side-shields are mandatory.[7] These should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]

  • High-Risk Procedures: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to safety goggles.[8]

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation and potential absorption.

  • Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact with aromatic hydrocarbons. It is essential to select gloves made of a material resistant to this specific chemical class. Viton® or laminate film gloves are often recommended for aromatic compounds. Always inspect gloves for tears or holes before use and employ proper removal techniques to avoid contaminating your hands. Dispose of contaminated gloves in accordance with institutional and local regulations.[9]

  • Lab Coat/Protective Clothing: A standard laboratory coat is sufficient for most bench-top procedures. For tasks with a higher risk of splashing or contamination, a chemically resistant apron or a full protective suit may be necessary. All protective clothing should be removed before leaving the work area.

Respiratory Protection

Engineering controls should minimize vapor concentrations, but respiratory protection may be required in certain situations.

  • Below Exposure Limits: When working in a well-ventilated area or a certified chemical fume hood, respiratory protection is typically not required.

  • Above Exposure Limits or in Case of Spills: If engineering controls fail, during a large spill, or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor canister is necessary.[7][8] For high concentrations, a self-contained breathing apparatus (SCBA) may be required.[1][10]

PPE Selection and Usage Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment 1. Task Assessment cluster_controls 2. Engineering Controls cluster_ppe 3. PPE Selection cluster_disposal 4. Handling & Disposal A Identify Task: - Small scale transfer? - Large volume? - Heating? - Spill cleanup? B Are engineering controls (e.g., fume hood) available and functional? A->B D Enhanced PPE: - Goggles & Face Shield - Heavy-duty Gloves - Chemical Apron/Suit - Respirator (Organic Vapor) A->D High Risk/ Spill C Standard PPE: - Safety Goggles - Chemically Resistant Gloves - Lab Coat B->C Yes E STOP WORK Consult EHS B->E No F Follow Standard Operating Procedures C->F Proceed with task D->F Proceed with task G Dispose of contaminated PPE as hazardous waste F->G

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylcyclohexyl)benzene
Reactant of Route 2
(4-Methylcyclohexyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.